3-(Bromomethyl)-2-(trifluoromethyl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(bromomethyl)-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-4-5-2-1-3-12-6(5)7(9,10)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBVPJBVLWXKLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 3-(Bromomethyl)-2-(trifluoromethyl)pyridine: A Versatile Building Block in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties: An Overview
Detailed experimental data for 3-(Bromomethyl)-2-(trifluoromethyl)pyridine is sparse. However, we can compile expected and observed properties for structurally similar compounds to provide a functional reference.
| Property | Expected Value / Data from Isomers | Source / Rationale |
| Molecular Formula | C7H5BrF3N | - |
| Molecular Weight | 240.02 g/mol | - |
| CAS Number | Not readily available. | A specific CAS number is not indexed in major public databases, suggesting it may be a novel or less common research chemical. |
| Appearance | Likely a solid or low-melting solid. | Isomers like 2-Bromo-3-(trifluoromethyl)pyridine (mp: 37-41 °C) and 3-Bromo-5-(trifluoromethyl)pyridine (mp: 44-46 °C) are solids.[1] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, Acetone). | Based on the general solubility of similar organic halides and pyridines.[2] |
| Purity | Typically >95% | Standard purity for commercially available research chemicals. |
The Critical Role of Key Structural Moieties
The utility of this reagent is a direct consequence of the interplay between its three key structural features. Understanding the function of each component is crucial for predicting its behavior in a reaction.
The Pyridine Core
The pyridine ring is a foundational heterocyclic scaffold in numerous biologically active compounds. It often serves as a bioisostere for a phenyl ring, but with distinct advantages, including improved solubility and the ability to act as a hydrogen bond acceptor through its nitrogen atom. This feature can be pivotal for establishing strong binding interactions with biological targets like enzymes and receptors.
The Trifluoromethyl (-CF₃) Group
The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[3][4] Its primary contributions include:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased in-vivo half-life of the parent molecule.
-
Increased Lipophilicity : The -CF₃ group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[4]
-
Modulation of Electronic Properties : As a potent electron-withdrawing group, the -CF₃ substituent lowers the pKa of the pyridine nitrogen, making it less basic. It also influences the electron density of the aromatic ring, which can affect binding affinity to protein targets.[3][4]
The Bromomethyl (-CH₂Br) Group: The Reactive Center
The bromomethyl group is the molecule's primary reactive handle. It functions as a potent electrophile, analogous to benzyl bromide. The carbon atom is highly susceptible to nucleophilic attack, making this reagent an excellent alkylating agent for a wide variety of nucleophiles. The reactivity is further enhanced by the electron-withdrawing nature of the adjacent trifluoromethyl-substituted pyridine ring, which helps stabilize the transition state of nucleophilic substitution reactions.
Synthesis and Reactivity
General Synthetic Pathway
The synthesis of this compound would most logically proceed from its methyl-substituted precursor, 3-methyl-2-(trifluoromethyl)pyridine. The standard method for converting such a "benzylic" methyl group to a bromomethyl group is through a free-radical bromination reaction.
Experimental Workflow: Radical Bromination
A common and effective reagent for this transformation is N-Bromosuccinimide (NBS), used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.[5]
Caption: Fig. 1: Synthesis via radical bromination.
Causality Behind Experimental Choices:
-
NBS as Bromine Source : NBS is preferred over elemental bromine (Br₂) for benzylic brominations because it maintains a low, constant concentration of Br₂ in the reaction mixture.[5] This selectivity prevents competitive and undesirable electrophilic aromatic substitution on the pyridine ring.
-
Radical Initiator : The reaction proceeds via a free-radical chain mechanism. An initiator (AIBN) is required to generate the initial bromine radical that propagates the chain reaction by abstracting a benzylic hydrogen.[5]
-
Solvent : A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is used to prevent side reactions with the solvent.
Core Reactivity: Nucleophilic Substitution
The primary utility of this compound is as an alkylating agent in nucleophilic substitution reactions. Due to the unhindered nature of the primary carbon, the reaction proceeds reliably through an SN2 mechanism .
Caption: Fig. 2: General Sₙ2 reaction mechanism.
Protocol: General Procedure for N-Alkylation of an Amine
This protocol is a self-validating system for confirming the reactivity of the title compound.
-
Reagent Preparation : In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine nucleophile (1.0 eq.) in a suitable aprotic polar solvent like DMF or acetonitrile.
-
Base Addition : Add a non-nucleophilic base (1.5-2.0 eq.), such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the solution. The base serves to neutralize the HBr byproduct formed during the reaction, driving the equilibrium towards the product.
-
Substrate Addition : To the stirred mixture, add a solution of this compound (1.1 eq.) in the same solvent dropwise at room temperature. The slight excess of the bromide ensures complete consumption of the more valuable amine starting material.
-
Reaction Monitoring : Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up and Purification : Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Applications in Drug Discovery and Agrochemicals
Trifluoromethylpyridine (TFMP) moieties are integral to a wide array of modern pharmaceuticals and agrochemicals.[3][6][7][8] This reagent serves as a key intermediate for accessing compounds in several key areas:
-
Agrochemicals : The TFMP scaffold is found in numerous successful herbicides, fungicides, and insecticides.[3][8] For example, derivatives like Fluazinam (fungicide) and Flonicamid (insecticide) highlight the importance of this structural class.[8] this compound allows for the direct installation of a similar active fragment onto new molecular designs.
-
Pharmaceuticals : In drug discovery, this building block can be used to synthesize novel kinase inhibitors, central nervous system agents, and anti-infectives. The trifluoromethyl group often enhances cell permeability and metabolic stability, critical attributes for successful drug candidates.[4]
Safety and Handling
As with all reactive brominated compounds, proper safety precautions are mandatory.
| Hazard Type | GHS Classification (Expected) | Precautionary Measures |
| Acute Toxicity | Likely Toxic if Swallowed | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[1] |
| Skin Corrosion/Irritation | Causes Skin Irritation | Wear protective gloves and clothing.[1] |
| Eye Damage/Irritation | Causes Serious Eye Irritation | Wear eye and face protection.[1] |
| Respiratory | May Cause Respiratory Irritation | Use only in a well-ventilated area or fume hood. Avoid breathing dust/fumes.[1] |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and moisture.
References
- 1. 3-Bromo-5-(trifluoromethyl)pyridine 97 436799-33-6 [sigmaaldrich.com]
- 2. pyridine, 4-bromo-2-(trifluoromethyl)- [chembk.com]
- 3. chigroup.site [chigroup.site]
- 4. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
An In-Depth Technical Guide to 3-(Bromomethyl)-2-(trifluoromethyl)pyridine: A Key Building Block for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number, molecular structure, and key physicochemical properties. A thorough examination of its synthesis, reactivity, and potential applications is presented, with a focus on its role as a versatile building block in the development of novel therapeutic agents and functional materials. This guide is intended to serve as a valuable resource for researchers and professionals engaged in advanced chemical synthesis and drug discovery.
Chemical Identity and Physicochemical Properties
1.1. Chemical Structure and CAS Number
This compound is a substituted pyridine ring with a bromomethyl group at the 3-position and a trifluoromethyl group at the 2-position. The presence of these two functional groups imparts unique reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis.
-
Chemical Name: this compound
-
CAS Number: 1227602-81-4[1]
-
Molecular Formula: C₇H₅BrF₃N
-
Molecular Weight: 240.02 g/mol
-
Structure:
A related salt, this compound hydrobromide, is also commercially available under the CAS number 2701958-88-3.
1.2. Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data for related compounds. The trifluoromethyl group is a strong electron-withdrawing group, which influences the electron density of the pyridine ring and the reactivity of the bromomethyl group.
| Property | Value | Source |
| Molecular Weight | 240.02 g/mol | N/A |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |
| Reactivity | The bromomethyl group is a reactive electrophile, susceptible to nucleophilic substitution. | Inferred |
Synthesis and Manufacturing
The synthesis of this compound typically involves a two-step process: the synthesis of the 3-methyl-2-(trifluoromethyl)pyridine precursor, followed by the selective bromination of the methyl group.
2.1. Synthesis of the Precursor: 3-Methyl-2-(trifluoromethyl)pyridine
The construction of the trifluoromethylpyridine core can be achieved through various methods, as the introduction of a trifluoromethyl group onto a pyridine ring is a well-established area of research in fluorine chemistry. Some common strategies include:
-
From Bromopyridines: Trifluoromethylation of a corresponding bromopyridine derivative. This can be achieved using various trifluoromethylating agents, often with a copper catalyst.
-
From Picolines: Direct chlorination and subsequent fluorination of a picoline precursor.
2.2. Benzylic Bromination
Once the 3-methyl-2-(trifluoromethyl)pyridine precursor is obtained, the bromomethyl group is introduced via a selective free-radical bromination of the "benzylic" methyl group. The term "benzylic" is used here to describe the position adjacent to the aromatic pyridine ring, which exhibits enhanced reactivity similar to the benzylic position of toluene.
A common and effective reagent for this transformation is N-Bromosuccinimide (NBS) , typically in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and often under photochemical conditions (e.g., irradiation with a sunlamp).[2] The reaction is generally carried out in an inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
Detailed Experimental Protocol: Conceptual Synthesis
The following is a conceptual protocol based on standard procedures for benzylic bromination:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2-(trifluoromethyl)pyridine in a suitable anhydrous solvent (e.g., carbon tetrachloride).
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) (typically 1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Initiation: Heat the reaction mixture to reflux. For enhanced reactivity, the flask can be irradiated with a UV lamp.
-
Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble in CCl₄, can be removed by filtration. The filtrate is then washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Diagram of Synthetic Pathway
Caption: Synthesis of this compound.
Reactivity and Chemical Behavior
The primary site of reactivity in this compound is the electrophilic carbon of the bromomethyl group. The bromine atom is a good leaving group, making this compound an excellent substrate for nucleophilic substitution reactions .
3.1. Nucleophilic Substitution
This molecule readily reacts with a wide range of nucleophiles to introduce various functional groups at the methylene position. This versatility is a key reason for its utility as a building block in organic synthesis.
Common Nucleophiles and Corresponding Products:
| Nucleophile | Reagent Example | Product Type |
| Amines | Primary or secondary amines | Substituted aminomethylpyridines |
| Alcohols/Phenols | Sodium alkoxide, Phenol + Base | Ether derivatives |
| Thiols | Sodium thiolate | Thioether derivatives |
| Cyanide | Sodium cyanide | Pyridylacetonitrile |
| Azide | Sodium azide | Azidomethylpyridine |
| Carboxylates | Sodium carboxylate | Ester derivatives |
| Enolates | Ketone/Ester + Base | Alkylated carbonyl compounds |
| Phosphines | Triphenylphosphine | Phosphonium salts (precursors to ylides for Wittig reactions) |
Diagram of Reactivity
Caption: Nucleophilic substitution at the bromomethyl group.
The electron-withdrawing trifluoromethyl group at the adjacent position can influence the rate of these substitution reactions, potentially enhancing the electrophilicity of the methylene carbon.
Applications in Research and Development
The strategic placement of the trifluoromethyl and bromomethyl groups makes this compound a highly valuable building block, particularly in the fields of medicinal chemistry and agrochemical synthesis.
4.1. Role in Drug Discovery
The trifluoromethyl group is a well-known bioisostere for a methyl group and can significantly improve the metabolic stability, lipophilicity, and binding affinity of a drug candidate. The pyridine scaffold is a common feature in many approved drugs. The bromomethyl group serves as a convenient handle to connect this valuable trifluoromethylpyridine moiety to other parts of a larger molecule.
Potential therapeutic areas where derivatives of this compound could be explored include:
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The trifluoromethylpyridine unit can be incorporated to modulate the drug's interaction with the kinase active site.
-
GPCR Ligands: G-protein coupled receptors are a major class of drug targets. Novel ligands can be synthesized using this building block to explore structure-activity relationships.
-
Antiviral and Antibacterial Agents: The pyridine ring is present in numerous antimicrobial agents. New derivatives can be synthesized to combat drug resistance.
4.2. Agrochemicals
Trifluoromethylpyridine derivatives are also prominent in the agrochemical industry, with applications as herbicides, insecticides, and fungicides. The unique properties imparted by the trifluoromethyl group can lead to enhanced potency and selectivity of these agents.
Safety and Handling
As with any reactive chemical, proper safety precautions should be taken when handling this compound.
-
General Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.
-
Reactivity Hazards: This compound is a lachrymator and is corrosive. It is also a reactive alkylating agent and should be stored away from strong nucleophiles and bases.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Users should always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Conclusion
This compound (CAS: 1227602-81-4) is a valuable and versatile building block for organic synthesis. Its unique combination of a reactive bromomethyl handle and a metabolically robust trifluoromethylpyridine core makes it an attractive starting material for the synthesis of complex molecules with potential applications in drug discovery and agrochemicals. A solid understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting.
References
A Technical Guide to 3-(Bromomethyl)-2-(trifluoromethyl)pyridine: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of a molecule. When appended to a pyridine ring, a privileged structure in numerous pharmaceuticals, the resulting trifluoromethylpyridine core imparts increased metabolic stability, enhanced lipophilicity, and altered electronic properties that can lead to improved binding affinity and bioavailability.[1][2] This technical guide focuses on 3-(bromomethyl)-2-(trifluoromethyl)pyridine, a key exemplar of this class of compounds, and its role as a versatile synthetic intermediate in the development of novel therapeutics. While specific data for this exact isomer is limited, this guide will draw upon established principles and data from closely related analogues to provide a comprehensive overview of its properties, synthesis, and applications.
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of this compound are fundamental to its reactivity and handling. The table below summarizes key calculated and experimental data for the target compound and its close isomers. The presence of the electron-withdrawing trifluoromethyl group and the reactive bromomethyl moiety dictates its chemical behavior, making it a valuable reagent for introducing the trifluoromethyl-pyridyl motif into a larger molecular framework.
| Property | This compound | 3-Bromo-2-(trifluoromethyl)pyridine | 2-Bromo-3-(trifluoromethyl)pyridine |
| Molecular Formula | C7H5BrF3N | C6H3BrF3N | C6H3BrF3N |
| Molecular Weight | 240.02 g/mol (Calculated) | 225.99 g/mol [3][4] | 225.99 g/mol |
| CAS Number | Not available | 590371-58-7[3][4] | 175205-82-0 |
| Appearance | White crystals or powder[5] | ||
| Melting Point | Not available | Not available | 37-41 °C |
| Boiling Point | Not available | Not available | Not available |
Synthesis and Reactivity: Forging a Versatile Intermediate
The synthesis of this compound can be envisioned through a multi-step process, leveraging established methodologies for the preparation of trifluoromethylpyridines and subsequent functionalization. A general and logical synthetic pathway is outlined below.
General Synthetic Workflow
The synthesis would logically commence with the construction of the 2-(trifluoromethyl)pyridine core, followed by the introduction of the bromomethyl group at the 3-position.
Step 1: Synthesis of the Trifluoromethylpyridine Core
There are several established methods for the synthesis of trifluoromethylpyridine derivatives.[1][6] One common approach involves the trifluoromethylation of a corresponding bromopyridine precursor using a suitable trifluoromethylating agent, often in the presence of a copper catalyst.[7]
Step 2: Introduction of the Bromomethyl Group
Once the 3-methyl-2-(trifluoromethyl)pyridine intermediate is obtained, the bromomethyl functionality can be introduced via a radical bromination reaction. This is typically achieved using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, and often under photochemical conditions.
The following diagram illustrates this conceptual synthetic workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Drug Discovery and Organic Synthesis
The utility of this compound lies in its bifunctional nature. The bromomethyl group serves as a versatile electrophilic handle for nucleophilic substitution reactions, allowing for the facile introduction of the 2-(trifluoromethyl)pyridin-3-yl)methyl moiety into a wide range of molecular scaffolds. This makes it an invaluable building block for the synthesis of complex molecules, particularly in the context of drug discovery.
The trifluoromethylpyridine motif is a key component in a number of approved drugs and clinical candidates, where it often contributes to improved metabolic stability and enhanced biological activity.[8][9] The ability to readily incorporate this privileged scaffold via a reactive bromomethyl linker is of significant interest to medicinal chemists.
Role as a Synthetic Building Block
The diagram below illustrates the logical flow of how a versatile building block like this compound can be utilized in a multi-step synthesis to generate a diverse library of compounds for biological screening.
Caption: Utilization of this compound in combinatorial synthesis.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions are paramount when handling this compound and its analogues. Based on the safety data for closely related compounds, the following guidelines should be strictly adhered to.
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[10]
-
Skin Corrosion/Irritation: Causes skin irritation.[11]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[10][11]
-
Respiratory Sensitization: May cause respiratory irritation.[11]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]
-
Wash hands thoroughly after handling.[11]
-
Keep away from heat, sparks, and open flames.[10]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]
-
Keep away from incompatible materials.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[13]
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[13]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[13]
Always consult the specific Safety Data Sheet (SDS) for the compound being used for complete and detailed safety information.
Conclusion
This compound represents a valuable and highly versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique combination of a reactive bromomethyl handle and a metabolically robust trifluoromethylpyridine core provides a powerful tool for medicinal chemists to create novel molecular entities with enhanced therapeutic potential. A thorough understanding of its physicochemical properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in the laboratory.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. 590371-58-7|3-Bromo-2-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 5. H25822.03 [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethylation process for bromo-pyridine and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. capotchem.cn [capotchem.cn]
An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine
Introduction
3-(Bromomethyl)-2-(trifluoromethyl)pyridine is a key heterocyclic building block of significant interest to researchers and professionals in the fields of drug discovery and agrochemical development. Its unique structural motif, featuring a reactive bromomethyl group and an electron-withdrawing trifluoromethyl group on a pyridine scaffold, makes it a versatile intermediate for the synthesis of a wide array of complex molecules with potential biological activity. The strategic introduction of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of target compounds, while the bromomethyl handle serves as a crucial point for further molecular elaboration.
This technical guide provides a comprehensive overview of the viable synthetic pathways for this compound, grounded in established chemical principles and supported by literature precedents. The focus is on providing not just procedural steps, but also the underlying mechanistic rationale and practical insights to empower researchers in their synthetic endeavors.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through two primary retrosynthetic disconnections, each with its own set of advantages and challenges.
Caption: Retrosynthetic analysis of this compound.
Pathway 1: Direct Radical Bromination. This is often the more direct route, involving the synthesis of the precursor 3-methyl-2-(trifluoromethyl)pyridine, followed by the selective free-radical bromination of the benzylic-like methyl group.
Pathway 2: Functional Group Interconversion. This pathway involves the initial synthesis of a precursor with a different functional group at the 3-position, such as a hydroxyl group in 3-(hydroxymethyl)-2-(trifluoromethyl)pyridine, which is then converted to the desired bromomethyl group.
Pathway 1: Synthesis via Direct Bromination
This pathway is conceptually straightforward and relies on the well-established Wohl-Ziegler reaction for the selective bromination of the methyl group.
Caption: Workflow for the direct bromination pathway.
Step 1: Synthesis of 3-Methyl-2-(trifluoromethyl)pyridine
The synthesis of the key intermediate, 3-methyl-2-(trifluoromethyl)pyridine, typically starts from the readily available 3-picoline (3-methylpyridine). Industrial processes often employ high-temperature, vapor-phase reactions involving chlorination followed by halogen exchange with hydrogen fluoride.[1][2][3] For laboratory-scale synthesis, a multi-step sequence is more common.
A plausible laboratory approach involves the protection of the pyridine nitrogen, followed by directed metalation and subsequent reaction with a trifluoromethylating agent. Alternatively, a more classical approach involves the synthesis of 2-chloro-3-methylpyridine, which can then be subjected to a trifluoromethylation reaction. A variety of methods for the introduction of a trifluoromethyl group onto a pyridine ring have been developed, including the use of Ruppert's reagent (TMSCF₃) or Umemoto's reagent in the presence of a copper catalyst.[4][5]
A general method for the trifluoromethylation of halopyridines involves the in-situ generation of (trifluoromethyl)copper from (trifluoromethyl)trimethylsilane, cuprous iodide, and potassium fluoride.[6] This method has been shown to be effective for the conversion of 2-iodopyridines to 2-(trifluoromethyl)pyridines in high yields.[6]
Step 2: Wohl-Ziegler Bromination of 3-Methyl-2-(trifluoromethyl)pyridine
The Wohl-Ziegler reaction is a free-radical substitution that selectively brominates at allylic and benzylic positions.[7][8] The methyl group at the 3-position of the pyridine ring is analogous to a benzylic position and is thus susceptible to this reaction. The reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[8][9]
Mechanism: The reaction is initiated by the homolytic cleavage of the radical initiator. The resulting radical abstracts a hydrogen atom from the methyl group of 3-methyl-2-(trifluoromethyl)pyridine, forming a resonance-stabilized radical intermediate. This radical then reacts with a molecule of bromine, which is present in low concentrations from the reaction of NBS with trace amounts of HBr, to yield the desired product and a bromine radical, which continues the chain reaction.[9] The use of NBS is crucial as it maintains a low concentration of Br₂, thus minimizing competing ionic addition reactions to the pyridine ring.[9]
Caption: Simplified mechanism of the Wohl-Ziegler bromination.
Experimental Protocol (Representative):
-
To a solution of 3-methyl-2-(trifluoromethyl)pyridine (1.0 eq.) in a suitable solvent such as (trifluoromethyl)benzene or carbon tetrachloride (note: CCl₄ is a known ozone-depleting substance and its use is restricted)[8], add N-bromosuccinimide (1.0-1.2 eq.) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide, 0.02-0.1 eq.).[10]
-
Heat the reaction mixture to reflux (typically 77-80 °C for CCl₄) and irradiate with a UV lamp or a high-intensity incandescent lamp to facilitate radical initiation.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide is observed floating on the surface of the reaction mixture.[8]
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide by-product.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
| Parameter | Recommended Condition | Rationale |
| Solvent | (Trifluoromethyl)benzene, Acetonitrile | Environmentally safer alternatives to CCl₄.[8][9] |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂.[9] |
| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction upon heating or UV irradiation. |
| Temperature | Reflux | Provides the energy for homolytic cleavage of the initiator. |
| Work-up | Filtration, Aqueous Wash | Removes succinimide by-product and quenches excess bromine. |
| Purification | Vacuum Distillation or Chromatography | To isolate the pure product from starting material and by-products. |
Pathway 2: Synthesis via Hydroxymethylation and Bromination
This pathway offers an alternative strategy, particularly if the direct bromination proves to be low-yielding or produces inseparable by-products. It involves the synthesis of a hydroxymethyl intermediate, followed by conversion of the alcohol to the bromide.
Caption: Workflow for the hydroxymethylation and bromination pathway.
Step 1: Synthesis of 3-(Hydroxymethyl)-2-(trifluoromethyl)pyridine
The synthesis of this intermediate can be achieved from 3-methyl-2-(trifluoromethyl)pyridine through a two-step oxidation-reduction sequence. First, the methyl group is oxidized to an aldehyde, for example, using selenium dioxide or another suitable oxidizing agent. The resulting 2-(trifluoromethyl)nicotinaldehyde is then reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.
Alternatively, a Grignard reaction on 2-bromo-3-(trifluoromethyl)pyridine with formaldehyde could potentially yield the desired alcohol.
Step 2: Bromination of 3-(Hydroxymethyl)-2-(trifluoromethyl)pyridine via the Appel Reaction
The Appel reaction provides a mild and efficient method for converting primary and secondary alcohols to the corresponding alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane, such as carbon tetrabromide (CBr₄).[11][12]
Mechanism: The reaction is initiated by the formation of a phosphonium salt from the reaction of triphenylphosphine with carbon tetrabromide. The alcohol then acts as a nucleophile, attacking the phosphorus atom and displacing a bromide ion. The resulting alkoxyphosphonium bromide is a key intermediate. In the final step, the bromide ion attacks the carbon atom bearing the oxygen in an Sₙ2 fashion, leading to the formation of the alkyl bromide and triphenylphosphine oxide as a by-product.[12][13] The formation of the strong P=O double bond in triphenylphosphine oxide is a major driving force for the reaction.[13]
Caption: Simplified mechanism of the Appel reaction for bromination.
Experimental Protocol (Representative):
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(hydroxymethyl)-2-(trifluoromethyl)pyridine (1.0 eq.) and triphenylphosphine (1.1-1.5 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Cool the solution in an ice bath (0 °C).
-
Add a solution of carbon tetrabromide (1.1-1.5 eq.) in the same solvent dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, or until TLC or GC-MS analysis indicates complete consumption of the starting alcohol.
-
Upon completion, the reaction mixture can be concentrated, and the triphenylphosphine oxide by-product can often be precipitated by the addition of a non-polar solvent like hexane or ether and removed by filtration.
-
The filtrate is then concentrated, and the residue is purified by column chromatography on silica gel to yield the pure this compound.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Acetonitrile | Aprotic solvents that do not react with the reagents. |
| Reagents | Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) | Standard reagents for the Appel reaction.[12] |
| Temperature | 0 °C to Room Temperature | Mild conditions to prevent side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent reaction with atmospheric moisture. |
| Work-up | Filtration, Concentration | To remove the triphenylphosphine oxide by-product. |
| Purification | Column Chromatography | For isolation of the final product. |
An alternative to the Appel reaction is the use of phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[14] However, these reagents are often more aggressive and may not be suitable for sensitive substrates. Another effective method for brominating hydroxymethylpyridines is treatment with hydrobromic acid (HBr).[15]
Safety Considerations
-
N-Bromosuccinimide (NBS): NBS is a skin and eye irritant and a strong oxidizing agent.[1][4][7][8][16] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the dust. In case of fire, use a dry chemical or carbon dioxide extinguisher.[1][7]
-
Trifluoromethylating Agents: Many trifluoromethylating agents are reactive and potentially toxic.[9][17] Always consult the Safety Data Sheet (SDS) for the specific reagent being used. Handle these reagents in a fume hood and wear appropriate PPE.
-
Brominating Agents (CBr₄, PBr₃, HBr): These reagents are corrosive and toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE.
-
Solvents: Solvents like carbon tetrachloride are hazardous and their use should be avoided if possible.[8] Dichloromethane is a suspected carcinogen. Always handle organic solvents in a fume hood.
Conclusion
The synthesis of this compound is achievable through well-established synthetic methodologies. The choice between the direct bromination pathway and the hydroxymethylation/bromination route will depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. The direct bromination via the Wohl-Ziegler reaction is likely the more atom-economical and shorter route, provided that the starting material, 3-methyl-2-(trifluoromethyl)pyridine, is accessible. The Appel reaction provides a reliable and mild alternative for the conversion of the corresponding alcohol. Careful consideration of reaction conditions, purification techniques, and safety protocols is paramount for the successful and safe synthesis of this valuable chemical intermediate.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Trifluoromethylation process for bromo-pyridine and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. 2-(Trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 9. Wohl-Ziegler Reaction [organic-chemistry.org]
- 10. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 11. Appel Reaction [organic-chemistry.org]
- 12. Appel reaction - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 15. rsc.org [rsc.org]
- 16. Page loading... [wap.guidechem.com]
- 17. mdpi.com [mdpi.com]
Spectroscopic Data for 3-(Bromomethyl)-2-(trifluoromethyl)pyridine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(Bromomethyl)-2-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. By integrating established spectroscopic principles with data from structurally analogous molecules, this guide explains the causality behind experimental choices and provides detailed, self-validating protocols. The content is structured to deliver not just data, but a deeper understanding of the spectroscopic behavior of halogenated and trifluoromethylated pyridine derivatives.
Introduction: The Significance of this compound
This compound is a versatile building block in organic synthesis, primarily owing to its reactive bromomethyl group and the electronically modified pyridine ring. The trifluoromethyl group, a common moiety in modern pharmaceuticals and agrochemicals, imparts unique properties such as increased metabolic stability and enhanced binding affinity. Accurate and unambiguous structural confirmation through spectroscopic methods is paramount in ensuring the integrity of synthetic pathways and the quality of the final products. This guide serves as a detailed reference for the spectroscopic characterization of this important molecule.
Molecular Structure and Key Spectroscopic Features
A fundamental understanding of the molecular structure is crucial for interpreting its spectroscopic output. The pyridine ring is substituted at the 2-position with a strong electron-withdrawing trifluoromethyl (-CF₃) group and at the 3-position with a reactive bromomethyl (-CH₂Br) group.
3-(Bromomethyl)-2-(trifluoromethyl)pyridine safety and handling
An In-depth Technical Guide to the Safe Handling of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine
Executive Summary
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, this document synthesizes technical data with practical, field-proven insights. The core of this guide is built on a deep understanding of the compound's inherent chemical reactivity, particularly the hazards associated with its bromomethyl functional group, a potent alkylating agent. By detailing the causality behind each safety recommendation—from personal protective equipment (PPE) selection to emergency spill response—this whitepaper aims to foster a proactive safety culture and ensure the well-being of all personnel handling this versatile but hazardous chemical intermediate.
Compound Profile and Inherent Hazards
This compound is a substituted pyridine derivative increasingly utilized in the synthesis of complex organic molecules for drug discovery and crop protection.[1][2][3] Its utility stems from the two distinct reactive handles on the pyridine ring. However, the very features that make it a valuable building block also render it hazardous.
-
The Pyridine Core : A basic heterocyclic aromatic ring.[4] Pyridine and its derivatives can cause irritation and may have systemic effects.[5]
-
The Trifluoromethyl (-CF3) Group : An electron-withdrawing group that enhances the electrophilicity of the pyridine ring and can increase the metabolic stability of derivative compounds.[6][7]
-
The Bromomethyl (-CH2Br) Group : This is the primary source of the compound's hazardous nature. Structurally analogous to a benzylic halide, this group is a potent lachrymator (induces tearing) and a strong alkylating agent . Alkylating agents can covalently modify biological macromolecules like DNA, making them potential mutagens and carcinogens.[8][9] It is this functionality that demands the most stringent handling protocols.
Physicochemical and Toxicological Data Summary
While comprehensive toxicological data for this specific molecule is not fully available, data from structurally similar compounds and an understanding of its functional groups allow for a robust hazard assessment.[10]
| Property | Data | Source |
| Chemical Name | This compound | - |
| CAS Number | 917396-30-6 | [11] |
| Molecular Formula | C₇H₅BrF₃N | - |
| Molecular Weight | 240.02 g/mol | |
| Appearance | White to off-white solid or crystalline powder | [12] |
| Melting Point | 37-41 °C (for 2-Bromo-3-(trifluoromethyl)pyridine) |
| GHS Hazard Classification (Based on Analogues) | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[13][14] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[13][14] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[13][14] |
| Acute Toxicity, Oral (Potential) | H302 | Harmful if swallowed. |
The Cornerstone of Safety: Risk Assessment and Hazard Control
A thorough risk assessment is non-negotiable before any work with this compound begins. The primary risks are acute exposure via inhalation or skin/eye contact, leading to severe irritation, and the potential for long-term health effects due to its alkylating properties.
The Hierarchy of Controls
The most effective safety strategies prioritize engineering and administrative controls over sole reliance on PPE.
-
Elimination/Substitution : In a research context, this is often not feasible. However, always consider if a less hazardous reagent could achieve the same synthetic outcome.
-
Engineering Controls : This is the most critical layer of protection.
-
Chemical Fume Hood : All handling of the solid and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation : Ensure the laboratory has adequate general ventilation.
-
-
Administrative Controls :
-
Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all tasks involving this compound.
-
Training : All personnel must be trained on the specific hazards, handling protocols, and emergency procedures detailed in the SOP and this guide.
-
Restricted Access : Designate specific areas within the lab for working with potent alkylating agents and restrict access to trained personnel only.
-
-
Personal Protective Equipment (PPE) : PPE is the final barrier of defense and must be used in conjunction with the controls above.
Standard Operating Protocol: From Weighing to Quenching
The following protocols are designed as self-validating systems. The causality for each step is explained to reinforce safe practices.
Protocol for Handling and Weighing the Solid Compound
Objective : To safely transfer a specified mass of solid this compound from the stock container to a reaction vessel.
Rationale : This stage presents a significant risk of generating airborne particulates (dust), which can be easily inhaled or contaminate surfaces.
Methodology :
-
Preparation :
-
Ensure the chemical fume hood is on and operating correctly (check airflow monitor).
-
Decontaminate the work surface inside the hood.
-
Assemble all necessary equipment: analytical balance, spatulas, weighing paper/boat, reaction vessel with a septum or cap, and waste container.
-
-
Donning PPE :
-
Wear a flame-resistant lab coat.[15]
-
Put on two pairs of chemical-resistant nitrile gloves. The double-gloving technique provides protection in case the outer glove is compromised.[16]
-
Wear ANSI Z87.1-compliant chemical splash goggles.[15]
-
Causality : Due to the compound's potent lachrymatory and irritant properties, a face shield worn over splash goggles is required to protect the entire face.
-
-
Execution :
-
Place the analytical balance inside the fume hood if possible. If not, place it as close to the hood opening as feasible to minimize travel distance.
-
Carefully open the stock container inside the hood. Avoid any sudden movements that could create dust.
-
Using a clean spatula, transfer the desired amount of solid to the weighing boat.
-
Promptly and securely close the stock container.
-
Carefully transfer the weighed solid into the reaction vessel.
-
Immediately cap or seal the reaction vessel.
-
-
Decontamination & Cleanup :
-
Wipe the spatula, weighing boat, and any contaminated surfaces with a solvent-soaked cloth (e.g., ethanol or isopropanol), ensuring all residue is removed.
-
Dispose of all contaminated disposables (gloves, weighing paper, wipes) into a clearly labeled, sealed hazardous waste bag or container.
-
Remove the outer pair of gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.
-
Safe Handling Workflow Diagram
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. mdpi.com [mdpi.com]
- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. capotchem.cn [capotchem.cn]
- 11. scbt.com [scbt.com]
- 12. H25822.03 [thermofisher.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. aksci.com [aksci.com]
- 15. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 16. pppmag.com [pppmag.com]
Technical Guide on the Synthesis and Application of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine
Physicochemical Profile and Structure
While not commercially cataloged, the essential properties of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine can be determined based on its structure. It is a key intermediate, valued for its reactive bromomethyl group, which allows for the covalent attachment of the trifluoromethylpyridine moiety to a wide range of molecular scaffolds.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₅BrF₃N |
| Molecular Weight | 240.02 g/mol |
| CAS Number | Not Assigned |
| Canonical SMILES | C1=CC=C(N=C1C(F)(F)F)CBr |
| Appearance (Predicted) | Colorless to pale yellow oil or low-melting solid |
Commercial Availability Analysis
A thorough market survey indicates that This compound is not offered as a stock item by major chemical suppliers. However, its immediate precursor is available from specialized vendors, making its synthesis accessible for laboratory-scale needs.
Immediate Precursor: 3-Methyl-2-(trifluoromethyl)pyridine
The direct precursor for the target compound is 3-Methyl-2-(trifluoromethyl)pyridine. This compound is available as a research chemical, typically in gram quantities.
-
CAS Number: 1620-78-6[1]
-
Molecular Formula: C₇H₆F₃N[1]
-
Molecular Weight: 161.12 g/mol [1]
-
Known Suppliers:
Primary Starting Material: 2,3-Lutidine
Industrially, trifluoromethylpyridines are often synthesized from lutidine (dimethylpyridine) isomers.[4][5] The logical starting point for the precursor, 3-methyl-2-(trifluoromethyl)pyridine, is 2,3-Lutidine, which is a widely available bulk chemical.
-
CAS Number: 583-61-9[6]
-
Known Suppliers:
Recommended Synthetic Pathway
The synthesis of this compound is a two-stage process: the industrial formation of its precursor followed by a straightforward laboratory bromination.
Stage 1: Industrial Synthesis of 3-Methyl-2-(trifluoromethyl)pyridine (Precursor)
The synthesis of trifluoromethylpyridines from picolines or lutidines is a well-established industrial process. It typically involves a high-temperature, vapor-phase reaction involving chlorination and subsequent fluorine exchange.[4][5] For instance, 3-picoline can be converted to 3-(trichloromethyl)pyridine followed by a chlorine/fluorine exchange reaction to yield 3-(trifluoromethyl)pyridine.[4] A similar principle applies to the synthesis from 2,3-lutidine to produce the required precursor.
Stage 2: Laboratory Synthesis of this compound
The conversion of the methyl group on the pyridine ring to a bromomethyl group is reliably achieved via a free-radical bromination reaction. The method of choice is the Wohl-Ziegler bromination, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under anhydrous conditions.[10] This reaction is highly selective for the benzylic/allylic position, leaving the aromatic ring untouched.
Objective: To synthesize this compound from 3-methyl-2-(trifluoromethyl)pyridine.
Materials:
-
3-Methyl-2-(trifluoromethyl)pyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq, recrystallized)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄) or Chlorobenzene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-methyl-2-(trifluoromethyl)pyridine (1.0 eq) in anhydrous CCl₄.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the solution.
-
Initiation & Reflux: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction can be initiated by irradiation with a UV lamp if necessary.[11]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key visual cue is that the dense NBS at the bottom of the flask is consumed and replaced by the less dense succinimide, which floats.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel to yield the pure this compound.
-
Caption: Synthetic workflow for the bromination of the precursor.
Applications in Medicinal Chemistry and Drug Development
The trifluoromethylpyridine scaffold is of paramount importance in modern drug discovery.[12] The incorporation of the trifluoromethyl (-CF₃) group can significantly enhance a drug candidate's properties.[13][14][15]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.[15] This often increases the drug's half-life.
-
Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[14][15]
-
Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group alters the electronic profile of the pyridine ring, which can lead to stronger and more selective interactions with biological targets.[12]
This compound is an ideal building block because the bromomethyl group provides a reactive handle for chemists to incorporate this highly favorable scaffold into larger, more complex molecules. It can be used in nucleophilic substitution reactions to form ethers, esters, amines, and carbon-carbon bonds, making it a versatile intermediate for developing novel drugs in areas such as oncology, virology, and neuroscience.[16][17]
Caption: Role as a building block in drug discovery.
Conclusion
While this compound is not a commercially available reagent, its synthesis is readily achievable through a reliable, high-yielding bromination of its available precursor, 3-methyl-2-(trifluoromethyl)pyridine. The strategic value of the trifluoromethylpyridine moiety in enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates makes the target compound a highly valuable, albeit custom-synthesized, building block for researchers in pharmaceutical and agrochemical development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1620-78-6|3-Methyl-2-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. 2,3-Lutidine | 583-61-9 - BuyersGuideChem [buyersguidechem.com]
- 7. Fine Chemicals - 2,3-Lutidine [jubilantingrevia.com]
- 8. 2,3-Lutidine (583-61-9) at Nordmann - nordmann.global [nordmann.global]
- 9. 2,3 Lutidine, 98% (583-61-9) - 2,3 Lutidine, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. nbinno.com [nbinno.com]
- 17. Applications of trifluoromethyl pyridine [huimengchem.cn]
Physical state and appearance of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-2-(trifluoromethyl)pyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its trifluoromethyl and bromomethyl functionalities provide orthogonal reactivity, making it a versatile synthon for introducing the pyridyl scaffold into complex molecules. This guide provides an in-depth overview of its physical and chemical properties, handling, and potential applications, grounded in available technical data.
Physicochemical Properties
While some suppliers' safety data sheets (SDS) for this compound (CAS No. 1227602-81-4) state that data on its physical state and color are not available, evidence from handling precautions and related compounds strongly suggests its likely form.
Physical State
The compound is consistently handled as a solid at standard temperature and pressure. Safety data sheets for this and structurally similar compounds repeatedly advise to "avoid dust formation," a precaution indicative of a powdered or crystalline solid.
Appearance
Although a specific color is not definitively stated across all sources, related trifluoromethyl-substituted pyridines are often described as white to off-white or pale yellow crystalline solids. It is reasonable to expect this compound to present a similar appearance.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 1227602-81-4 | [1][2][3][4][5] |
| Molecular Formula | C₇H₅BrF₃N | [2][5] |
| Molecular Weight | 240.02 g/mol | [2][5] |
| Purity | Typically ≥95% | [5] |
Synthesis and Reactivity
The synthesis of trifluoromethylpyridines often involves multi-step processes, starting from picoline precursors that undergo chlorination and subsequent fluorination. The bromomethyl group is typically introduced via radical bromination of a corresponding methylpyridine.
The reactivity of this compound is characterized by the distinct functionalities of the pyridine ring, the trifluoromethyl group, and the bromomethyl group.
-
Bromomethyl Group : This is a highly reactive electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, such as amines, alcohols, thiols, and carbanions, making it a valuable tool for linking the pyridine core to other molecular fragments.
-
Trifluoromethyl Group : This group is a strong electron-withdrawing moiety, which deactivates the pyridine ring towards electrophilic substitution. However, it enhances the ring's susceptibility to nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The CF₃ group also significantly impacts the pKa of the pyridine nitrogen, making it less basic. From a drug design perspective, the trifluoromethyl group is often incorporated to improve metabolic stability, lipophilicity, and binding affinity.
-
Pyridine Ring : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions. It can also be quaternized to form pyridinium salts.
The interplay of these groups makes this compound a versatile reagent in the synthesis of novel pharmaceutical and agrochemical candidates.
Experimental Workflow: Handling and Storage
The following workflow outlines the best practices for handling and storing this compound to ensure safety and maintain its integrity.
References
- 1. 1227602-81-4・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. biogeneorganics.com [biogeneorganics.com]
- 3. 1227602-81-4 | 3-(bromométhyl)-2-(trifluorométhyl)pyridine | this compound - Capot Chimique [capotchem.com]
- 4. 1227602-81-4 | 3-(Brommethyl)-2-(trifluormethyl)pyridin | this compound - Capot Chemisch [capotchem.com]
- 5. 3-(溴甲基)-2-(三氟甲基)吡啶 | CAS:1227602-81-4 | 湖南华腾制药有限公司_官网 [huatengsci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Substituted Pyridines using 3-(Bromomethyl)-2-(trifluoromethyl)pyridine
Introduction: The Strategic Importance of Trifluoromethylpyridines in Modern Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and versatile functionalization potential make it a "privileged structure" in the design of novel bioactive molecules. The strategic incorporation of a trifluoromethyl (CF₃) group onto the pyridine ring further enhances its utility, often imparting beneficial properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[1][3][4] This is due to the strong electron-withdrawing nature and steric bulk of the CF₃ group, which can profoundly alter the molecule's pharmacokinetic and pharmacodynamic profile.
3-(Bromomethyl)-2-(trifluoromethyl)pyridine is a highly valuable and reactive building block for the synthesis of a diverse range of substituted pyridine derivatives. The presence of a reactive bromomethyl group, analogous to a benzylic bromide, allows for facile introduction of various functionalities through nucleophilic substitution reactions. This guide provides a detailed exploration of the reactivity of this key intermediate and offers comprehensive protocols for its application in the synthesis of N-substituted, S-substituted, and O-substituted pyridine derivatives, which are of significant interest to researchers in drug discovery and materials science.
Understanding the Reaction: Mechanism and Rationale
The primary reaction pathway for the functionalization of this compound with common nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the simultaneous formation of a new bond and the displacement of the bromide leaving group.
Causality Behind Experimental Choices:
-
Reactivity of the Electrophile: The carbon atom of the bromomethyl group is highly electrophilic and susceptible to nucleophilic attack. This reactivity is analogous to that of benzylic halides. The strong electron-withdrawing effect of the adjacent 2-(trifluoromethyl)pyridine ring further enhances this electrophilicity.
-
The Role of the Trifluoromethyl Group: The CF₃ group at the 2-position significantly influences the electronic properties of the pyridine ring, making it more electron-deficient. While this could theoretically open the door for Nucleophilic Aromatic Substitution (SNAr) on the ring itself, the high reactivity of the bromomethyl group makes the SN2 pathway at the side chain the overwhelmingly favored reaction under typical conditions. For SNAr to occur, a leaving group would need to be directly on the pyridine ring, typically at the 2- or 4-position.[5][6]
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF) or acetonitrile are ideal for SN2 reactions. They can dissolve both the polar starting material and the nucleophile while not solvating the nucleophile so strongly as to hinder its reactivity.
-
Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often required, particularly when using nucleophiles like amines or thiols. The base serves to deprotonate the nucleophile, increasing its nucleophilicity, or to act as a scavenger for the HBr generated during the reaction.
Experimental Protocols
The following protocols are based on established procedures for analogous picolyl halides and are expected to be readily applicable to this compound.[2] Researchers are advised to perform small-scale optimization experiments to determine the ideal conditions for their specific nucleophile and desired product.
General Experimental Workflow
The diagram below illustrates a typical workflow for the synthesis and analysis of substituted pyridines using the described protocols.
Caption: A typical experimental workflow for SN2 reactions.
Protocol 1: Synthesis of N-Substituted Aminomethylpyridines
This protocol details the reaction with a secondary amine, morpholine, to form the corresponding aminomethyl derivative. This can be adapted for various primary and secondary amines.
Reaction Scheme:
Caption: Synthesis of 4-((2-(Trifluoromethyl)pyridin-3-yl)methyl)morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (0.3 M solution)
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous acetonitrile.
-
Add morpholine and potassium carbonate to the solution.
-
Heat the mixture to reflux (approximately 80°C) and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After cooling to room temperature, filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |
| Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | 70-85 |
| Aniline | Et₃N | Dioxane | 100 | 24 | 60-75 |
Protocol 2: Synthesis of S-Substituted Thiomethylpyridines
This protocol describes the reaction with a thiol, thiophenol, to generate the corresponding thioether. Thiolates are excellent nucleophiles for SN2 reactions.
Reaction Scheme:
Caption: Synthesis of 3-((Phenylthio)methyl)-2-(trifluoromethyl)pyridine.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF) (0.5 M solution)
Procedure:
-
To a stirred suspension of potassium carbonate in anhydrous DMF, add thiophenol at room temperature.
-
After stirring for 15 minutes, add a solution of this compound in DMF.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 2 | 80-95 |
| Sodium Thiomethoxide | - | Methanol | 25 | 1 | 85-95 |
Protocol 3: Synthesis of O-Substituted Alkoxymethylpyridines
This protocol outlines the substitution reaction with an alkoxide nucleophile, sodium methoxide, to produce the corresponding ether.
Reaction Scheme:
Caption: Synthesis of 3-(Methoxymethyl)-2-(trifluoromethyl)pyridine.
Materials:
-
This compound (1.0 eq)
-
Sodium Methoxide (1.5 eq)
-
Anhydrous Methanol (0.4 M solution)
Procedure:
-
To a solution of sodium methoxide in methanol, add this compound.
-
Heat the reaction mixture to reflux for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |
| Sodium Methoxide | Methanol | Reflux | 12 | 65-80 |
| Sodium Phenoxide | DMF | 60 | 6 | 70-85 |
Safety and Handling
This compound is expected to be a reactive and potentially lachrymatory compound. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
This compound is a versatile and highly reactive building block for the synthesis of a wide array of substituted pyridine derivatives. The protocols outlined in this guide provide a robust starting point for researchers to explore the synthesis of novel compounds for applications in drug discovery, agrochemicals, and materials science. The straightforward SN2 reactivity of the bromomethyl group allows for the efficient installation of amine, thiol, and alcohol functionalities, paving the way for the creation of diverse chemical libraries.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
Application Notes and Protocols: 3-(Bromomethyl)-2-(trifluoromethyl)pyridine in Medicinal Chemistry
Introduction: The Strategic Value of the 2-(Trifluoromethyl)pyridine Scaffold
In contemporary drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly modulate the physicochemical and pharmacological properties of a lead compound.[1][2] When appended to a pyridine ring, the -CF3 group acts as a potent electron-withdrawing substituent, enhancing metabolic stability by fortifying C-H bonds against oxidative metabolism and increasing lipophilicity, which can improve cell membrane permeability.[1][3] These attributes often translate to superior pharmacokinetic profiles, enhanced binding affinity for biological targets, and ultimately, improved therapeutic efficacy.[4][5]
3-(Bromomethyl)-2-(trifluoromethyl)pyridine emerges as a highly valuable and versatile building block, capitalizing on these benefits. It provides a reactive "handle"—the bromomethyl group—on a privileged medicinal chemistry scaffold. This benzylic bromide is an excellent electrophile, primed for a variety of transformations that allow for the facile introduction of diverse functional groups and the construction of complex molecular architectures. This guide provides an in-depth exploration of its reactivity, application protocols, and strategic use in synthetic campaigns.
Physicochemical Properties & Reactivity Profile
The unique reactivity of this compound is a direct consequence of its electronic structure. The electron-withdrawing nature of both the adjacent -CF3 group and the pyridine nitrogen atom significantly polarizes the C-Br bond, rendering the benzylic carbon highly electrophilic and exceptionally susceptible to nucleophilic attack. This makes it an ideal substrate for SN2 reactions.[6]
| Property | Value | Reference |
| CAS Number | 156289-32-0 | PubChem CID: 11368115 |
| Molecular Formula | C₆H₃BrF₃N | [7] |
| Molecular Weight | 225.99 g/mol | [7][8] |
| Appearance | Off-white to light yellow solid/crystals | [9] |
| Melting Point | 37-41 °C | [8] |
Safe Handling and Storage: this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a certified chemical fume hood. It is classified as a flammable solid and is toxic if swallowed.[8] Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Core Synthetic Applications & Detailed Protocols
The primary utility of this building block lies in its capacity for undergoing clean and efficient nucleophilic substitution reactions. Below are detailed protocols for its reaction with common classes of nucleophiles.
Application 1: N-Alkylation for Amine Elaboration
The formation of C-N bonds is fundamental to the synthesis of a vast number of pharmaceuticals. This compound serves as an excellent reagent for the alkylation of primary and secondary amines.
Protocol 1: Synthesis of 1-((2-(Trifluoromethyl)pyridin-3-yl)methyl)piperazine
This protocol details a typical SN2 reaction with a secondary amine, using a non-nucleophilic base to scavenge the HBr byproduct.
-
Materials:
-
This compound (1.0 eq)
-
Piperazine (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous (0.1 M solution)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate.
-
Add a solution of piperazine in anhydrous acetonitrile.
-
Stir the suspension at room temperature for 10 minutes.
-
Add a solution of this compound in anhydrous acetonitrile dropwise over 15 minutes.
-
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting bromide is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol or ethyl acetate/heptane with 1% triethylamine) to yield the desired product.
-
-
Causality and Insights: Acetonitrile is a polar aprotic solvent that readily dissolves the reactants while not interfering with the nucleophilic attack. K₂CO₃ is a mild, inexpensive base sufficient to neutralize the HBr formed, driving the reaction to completion. Using an excess of the amine can sometimes be sufficient without an additional base, but K₂CO₃ ensures a complete reaction and minimizes the formation of quaternary ammonium salt byproducts.
General Workflow for Nucleophilic Substitution
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PubChemLite - 3-bromo-2-(trifluoromethyl)pyridine (C6H3BrF3N) [pubchemlite.lcsb.uni.lu]
- 8. 2-Bromo-3-(trifluoromethyl)pyridine 97 175205-82-0 [sigmaaldrich.com]
- 9. 2-Bromo-3-(trifluoromethyl)pyridine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Application Notes and Protocols for Cross-Coupling Reactions with 3-(Bromomethyl)-2-(trifluoromethyl)pyridine
Introduction: The Strategic Importance of the 3-(Methyl)-2-(trifluoromethyl)pyridine Scaffold
In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance a compound's pharmacological profile.[1][2][3] The trifluoromethyl group (-CF3), in particular, can significantly improve metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] When coupled with a pyridine ring, a privileged heterocycle in numerous bioactive molecules, the resulting trifluoromethylpyridine core becomes a highly sought-after building block.[1][2][4]
3-(Bromomethyl)-2-(trifluoromethyl)pyridine is a versatile reagent that combines these desirable features with a reactive benzylic-type bromide handle. This functionality opens the door to a diverse array of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures. This guide provides detailed application notes and protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions utilizing this valuable synthetic intermediate. The protocols described herein are based on established methodologies for benzylic halides and are intended to serve as a robust starting point for optimization in your specific research context.
PART 1: Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between a benzylic halide and an arylboronic acid.[1] This reaction is particularly valuable for synthesizing diarylmethane derivatives, which are common motifs in biologically active compounds.
Causality in Experimental Design
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling with a benzylic bromide. The palladium catalyst, typically in its Pd(0) active form, facilitates the key steps of oxidative addition and reductive elimination. The ligand stabilizes the palladium center and modulates its reactivity. For benzylic substrates, ligands like JohnPhos have been shown to be effective.[1] The base is required to activate the boronic acid for transmetalation. Anhydrous conditions are often preferred to minimize protodeboronation of the boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
JohnPhos
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous potassium carbonate (3.0 mmol, 3.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.05 mmol, 5 mol%) and JohnPhos (0.10 mmol, 10 mol%) in anhydrous DMF (2 mL).
-
Add the catalyst solution to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 140 °C using a microwave reactor for 20 minutes, or alternatively, heat at 100-120 °C in an oil bath and monitor by TLC or LC-MS until completion.[1]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ | Precursor to the active Pd(0) species. |
| Ligand | JohnPhos | Bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.[1] |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | DMF (anhydrous) | Aprotic polar solvent that solubilizes the reactants and facilitates the reaction. |
| Temperature | 140 °C (Microwave) | Microwave heating can significantly reduce reaction times.[1] |
PART 2: Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp³)-C(sp) bond between a benzylic halide and a terminal alkyne.[2][4] This reaction is a cornerstone for the synthesis of molecules containing the valuable alkynyl functional group.
Causality in Experimental Design
The classical Sonogashira reaction employs a dual catalytic system of palladium and copper(I). The palladium catalyst activates the benzylic bromide, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The reaction is typically carried out in the presence of an amine base, which also often serves as the solvent. For benzylic halides, careful control of reaction conditions is necessary to avoid side reactions.
Experimental Protocol: Sonogashira Coupling
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation: Sonogashira Coupling Conditions
| Parameter | Recommended Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ | A common and effective palladium catalyst for Sonogashira couplings. |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate.[2] |
| Base | Triethylamine | Acts as both a base and a solvent, neutralizing the HBr formed. |
| Solvent | THF | Co-solvent to ensure solubility of all reactants. |
| Temperature | Room Temperature to 50 °C | Mild conditions are generally sufficient for this reaction. |
PART 3: Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] Applying this methodology to this compound allows for the synthesis of a wide range of substituted benzylamines.
Causality in Experimental Design
The success of the Buchwald-Hartwig amination hinges on the selection of an appropriate palladium catalyst, a sterically hindered and electron-rich phosphine ligand, and a suitable base. The ligand plays a crucial role in promoting both the oxidative addition of the benzylic bromide and the final reductive elimination to form the C-N bond. Strong, non-nucleophilic bases are typically required to deprotonate the amine nucleophile.
Experimental Protocol: Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the mixture in an oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A common Pd(0) source for Buchwald-Hartwig amination. |
| Ligand | Xantphos | A bulky, electron-rich ligand known to be effective for C-N bond formation.[7] |
| Base | NaOtBu | A strong, non-nucleophilic base for deprotonating the amine. |
| Solvent | Toluene | A non-polar solvent suitable for this reaction. |
| Temperature | 100 °C | Elevated temperature is often required to drive the reaction to completion. |
Visualization of Catalytic Cycles and Workflows
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents [organic-chemistry.org]
Application Notes & Protocols: The Strategic Use of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine in Agrochemical Synthesis
Abstract
The trifluoromethylpyridine (TFMP) scaffold is a privileged structural motif in modern agrochemical discovery, imparting unique physicochemical properties that can enhance efficacy, metabolic stability, and bioavailability.[1][2] 3-(Bromomethyl)-2-(trifluoromethyl)pyridine serves as a critical and highly reactive building block for the introduction of this valuable moiety into target molecules. Its utility stems from the activated bromomethyl group, which is primed for nucleophilic substitution, allowing for the facile construction of complex pesticides. This document provides an in-depth guide for researchers and development scientists on the properties, applications, and handling of this compound, including a detailed protocol for its use in synthesis.
Core Characteristics and Reactivity Profile
This compound is a specialized reagent designed for precision synthesis. Its reactivity is dominated by two key features: the trifluoromethyl group and the bromomethyl group. The strongly electron-withdrawing CF₃ group enhances the electrophilicity of the pyridine ring and influences the overall electronic properties of the final agrochemical. The bromomethyl group, analogous to a benzylic bromide, is an excellent leaving group, making the adjacent carbon a soft electrophilic center highly susceptible to attack by a wide range of nucleophiles.
Table 1: Physicochemical and Safety Data Summary
| Property | Value | Source / Comment |
| Molecular Formula | C₇H₅BrF₃N | |
| Molecular Weight | 240.02 g/mol | |
| Appearance | Off-white to yellow solid or oil | Varies by purity |
| Key Functional Groups | Pyridine, Trifluoromethyl, Bromomethyl | |
| Primary Hazard Class | Skin Irritant, Serious Eye Damage | [3][4] |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[4] | Store locked up.[3][4] |
Understanding this reactivity is paramount for its effective use. The compound is an ideal precursor for creating ether, thioether, ester, and amine linkages, which are common in the core structures of advanced fungicides, insecticides, and herbicides.[1][5]
Applications in Agrochemical Synthesis: A Strategic Building Block
The primary application of this compound is to serve as an electrophilic partner in coupling reactions. It allows for the direct installation of the 2-(trifluoromethyl)pyridin-3-ylmethyl fragment, a substructure present in a variety of patented and commercialized agrochemicals.
-
Insecticides: The TFMP moiety is integral to novel insecticides that target various pests.[1][6] By reacting this compound with nitrogen or sulfur-based nucleophiles (e.g., heterocycles, thiols), chemists can synthesize compounds with potent insecticidal activity. For instance, novel derivatives containing 1,3,4-oxadiazole moieties have shown significant efficacy against pests like Mythimna separata and Plutella xylostella.[7]
-
Fungicides: Many modern fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), incorporate heterocyclic rings to optimize their performance.[5][8] The TFMP group can enhance the binding affinity of these molecules to their target enzymes. The title compound provides a direct route to tethering the TFMP core to the pharmacophore responsible for fungicidal action.
-
Herbicides: Herbicides such as pyroxsulam feature a trifluoromethylpyridine structure.[5][9] While the exact synthesis of every commercial product is proprietary, the use of reactive intermediates like this compound is a logical and established strategy for building the complex scaffolds required for selective weed control.
Below is a generalized workflow illustrating how this building block is employed in a multi-step synthesis.
Caption: General workflow for agrochemical synthesis.
Protocol: Nucleophilic Substitution with this compound
This protocol describes a general procedure for the Sₙ2 reaction between this compound and a generic nucleophile (Nu-H), a common step in constructing the final active ingredient.
Causality Behind Choices:
-
Solvent: A polar aprotic solvent like Acetonitrile (ACN) or Dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the Sₙ2 mechanism without interfering with the nucleophile.
-
Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is used to deprotonate the nucleophile in situ, activating it for the reaction. It is easily filtered off during workup.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under nitrogen or argon prevents potential side reactions with atmospheric moisture or oxygen, ensuring higher purity and yield.
-
Temperature: Room temperature is often sufficient due to the high reactivity of the bromomethyl group. Gentle heating (40-60 °C) can be applied to accelerate slow reactions.
Materials and Reagents:
-
This compound (1.0 eq)
-
Nucleophile (e.g., a phenol, thiol, or secondary amine) (1.0 - 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 - 2.0 eq)
-
Anhydrous Acetonitrile (ACN) or DMF
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Condenser (if heating)
-
Nitrogen/Argon inlet
-
Magnetic stirrer hotplate
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile (1.1 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.1-0.2 M concentration with respect to the limiting reagent).
-
Reagent Addition: In a separate vial, dissolve this compound (1.0 eq) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirring suspension at room temperature over 5-10 minutes.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase) until the starting bromomethylpyridine spot is consumed (typically 2-12 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup - Quenching: Once complete, cool the reaction to room temperature and filter off the solid K₂CO₃ through a pad of celite, washing the filter cake with ethyl acetate.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography on silica gel or recrystallization to obtain the final, pure product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Sₙ2 mechanism for coupling.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is the highest priority. This compound is a reactive and hazardous chemical that requires strict handling protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3][4] A face shield is recommended if there is a splash risk.
-
Handling: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors or dust.[3][10] Avoid all personal contact, including skin and eye contact, and inhalation.[11] Do not eat, drink, or smoke in the handling area.[3][11]
-
First Aid:
-
Eyes: Causes serious eye damage.[3] In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]
-
Skin: Causes skin irritation.[4] If contact occurs, wash with plenty of soap and water. If irritation persists, get medical advice.[3][4]
-
Inhalation: May cause respiratory irritation.[4] Move the person to fresh air. If breathing is difficult, seek medical attention.[4][10]
-
Ingestion: May be harmful if swallowed.[3] Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[3][10]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible substances.[3][4] The storage area should be locked and accessible only to authorized personnel.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4]
References
- 1. chigroup.site [chigroup.site]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. capotchem.cn [capotchem.cn]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols for Nucleophilic Substitution on 3-(Bromomethyl)-2-(trifluoromethyl)pyridine
Abstract
The 2-(trifluoromethyl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry and agrochemistry, imparting unique physicochemical properties that can enhance biological activity, metabolic stability, and bioavailability.[1][2][3] 3-(Bromomethyl)-2-(trifluoromethyl)pyridine serves as a critical and versatile electrophilic building block for introducing this valuable moiety. This document provides a comprehensive guide for researchers, detailing the underlying principles and step-by-step protocols for performing nucleophilic substitution reactions on this substrate. We will explore reaction mechanisms, optimization strategies, and detailed procedures for coupling with oxygen, nitrogen, and sulfur nucleophiles, complete with troubleshooting advice and characterization guidelines.
Introduction: The Significance of the 2-(Trifluoromethyl)pyridine Moiety
The strategic incorporation of fluorine into drug candidates is a well-established method for fine-tuning molecular properties. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator due to its high electronegativity, metabolic stability, and lipophilicity (Hansch π value of +0.88).[3] When appended to a pyridine ring—a common pharmacophore—the resulting structure often exhibits enhanced binding affinity to biological targets and improved pharmacokinetic profiles.[4][5][6]
This compound is an ideal starting material for accessing a diverse library of compounds. Its benzylic bromide is highly activated for nucleophilic displacement, providing a straightforward and efficient handle for chemical elaboration. This guide will focus on the practical execution of these SN2 reactions.
Reaction Mechanism and Substrate Reactivity
The core transformation is a bimolecular nucleophilic substitution (SN2) reaction. The methylene carbon of the bromomethyl group is the electrophilic center. Its reactivity is significantly enhanced by two key electronic factors:
-
Inductive Effect of the -CF3 Group: The strongly electron-withdrawing trifluoromethyl group at the ortho-position inductively pulls electron density away from the pyridine ring and, consequently, from the benzylic carbon. This creates a more pronounced partial positive charge (δ+) on the target carbon, making it highly susceptible to attack by nucleophiles.
-
Aza-Benzylic Position: The nitrogen atom in the pyridine ring further withdraws electron density, contributing to the activation of the adjacent benzylic position for substitution.
The bromine atom serves as an excellent leaving group, readily displaced upon nucleophilic attack to form a new carbon-nucleophile bond.
Caption: General SN2 mechanism on this compound.
Core Protocol: General Considerations
Successful nucleophilic substitution requires careful selection of reaction parameters. The following components are critical for protocol design and optimization.
| Parameter | Recommended Choices | Rationale & Expert Insights |
| Nucleophile | Phenols, thiols, primary/secondary amines, azides, etc. | The choice of nucleophile dictates the final product class. Acidity (pKa) is a key factor; weaker nucleophiles may require stronger bases or higher temperatures. |
| Base | K₂CO₃, Cs₂CO₃, NaH, Et₃N, DBU | A base is typically required to deprotonate the nucleophile (e.g., forming a phenoxide or thiolate) or to scavenge HBr byproduct when using amine nucleophiles. Cesium carbonate (Cs₂CO₃) is often superior for weakly acidic phenols due to its high solubility and the "cesium effect." Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for alcohols and thiols but requires an anhydrous solvent. |
| Solvent | DMF, Acetonitrile (MeCN), DMSO, THF | Polar aprotic solvents are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus maximizing its nucleophilicity. DMF and MeCN are excellent first choices. |
| Temperature | 25 °C to 80 °C | Most reactions proceed efficiently at room temperature or with gentle heating. Highly hindered or weakly reactive nucleophiles may require elevated temperatures. Monitor for potential decomposition above 100 °C. |
| Monitoring | TLC, LC-MS | Thin-Layer Chromatography (TLC) is a rapid method for tracking the consumption of the starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive confirmation of product formation and reaction completion. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a lachrymator and should be handled with care.
Protocol 1: Synthesis of Aryl Ethers via O-Alkylation
This protocol details the reaction with phenolic nucleophiles to form valuable aryl ether linkages.[7][8][9]
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.1 eq) and potassium carbonate (K₂CO₃, 1.5 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M relative to the limiting reagent).
-
Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at 50 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS until the starting bromide is consumed (typically 2-6 hours).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel column chromatography to yield the desired aryl ether.
Data Summary for O-Alkylation:
| Phenol Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) |
| 4-Methoxyphenol | K₂CO₃ | DMF | 50 | 3 |
| 4-Chlorophenol | K₂CO₃ | MeCN | 60 | 4 |
| 3-Cyanophenol | Cs₂CO₃ | DMF | 50 | 5 |
| Naphth-2-ol | NaH | THF | 25 | 2 |
Protocol 2: Synthesis of Amines via N-Alkylation
This protocol describes the reaction with nitrogen nucleophiles. The example below uses sodium azide to form an intermediate which can be subsequently reduced to a primary amine, a common strategy in medicinal chemistry.[10]
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (NaN₃, 1.5 eq) in one portion. Caution: Sodium azide is highly toxic.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS (typically complete within 1-3 hours).
-
Once the reaction is complete, carefully pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 3-(azidomethyl)-2-(trifluoromethyl)pyridine. This intermediate is often used in the next step without further purification.
-
Reduction to Amine (Example): Dissolve the crude azide in methanol, add a catalytic amount of 10% Palladium on Carbon (Pd/C), and stir under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully consumed. Filter through Celite® and concentrate to yield the primary amine.
Protocol 3: Synthesis of Thioethers via S-Alkylation
This protocol covers the reaction with thiol nucleophiles to generate thioethers, which are also important in drug design.[11][12][13]
Step-by-Step Methodology:
-
To a round-bottom flask, add the thiol (1.1 eq) and potassium carbonate (K₂CO₃, 1.5 eq).
-
Add anhydrous acetonitrile (MeCN).
-
Stir the suspension at room temperature for 15 minutes to form the thiolate.
-
Add this compound (1.0 eq).
-
Thiolates are potent nucleophiles, so this reaction is typically complete within 1-2 hours at room temperature. Monitor by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate.
-
Redissolve the residue in ethyl acetate, wash with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by silica gel column chromatography to obtain the pure thioether.
Data Summary for S-Alkylation:
| Thiol Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) |
| Thiophenol | K₂CO₃ | MeCN | 25 | 1 |
| 4-Chlorothiophenol | Et₃N | DCM | 25 | 1.5 |
| Benzyl Mercaptan | K₂CO₃ | DMF | 25 | 1 |
Experimental Workflow Overview
The following diagram outlines the general workflow for the synthesis, workup, and analysis of products derived from this compound.
Caption: Standard experimental workflow from reaction to characterization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive base (e.g., hydrated K₂CO₃).2. Insufficient temperature.3. Poor quality starting bromide.4. Nucleophile is too weak/hindered. | 1. Use freshly dried or new base. Consider a stronger base like Cs₂CO₃ or NaH.2. Increase temperature in 10 °C increments.3. Verify purity of starting material by NMR.4. Increase temperature or switch to a more polar solvent like DMSO. |
| Multiple Products/Side Reactions | 1. Dimerization of the starting bromide.2. Over-alkylation of amine nucleophiles.3. Decomposition at high temperatures. | 1. Ensure the nucleophile is sufficiently deprotonated before adding the bromide.2. Use a larger excess of the amine nucleophile.3. Reduce reaction temperature and extend the reaction time if necessary. |
| Difficult Purification | 1. Product and starting material have similar Rf values on TLC.2. Streaking on silica gel column. | 1. Modify the solvent system for chromatography (e.g., add a small percentage of methanol or switch to a different system like Dichloromethane/Methanol).2. Add a small amount of triethylamine to the eluent if the product is basic (amine). |
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. escholarship.org [escholarship.org]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 11. Synthesis of Vinyl Trifluoromethyl Thioethers via Copper-Mediated Trifluoromethylthiolation of Vinyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of trifluoromethylated thioethers via Ni-catalyzed reductive C–S coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine in materials science
Investigating Material Applications
I'm currently engaged in a comprehensive review of 3-(Brom omethyl)-2-(trifluoromethyl)pyridine's applications, particularly focusing on organic semiconductors, polymers, and optoelectronic materials synthesis. My initial Google searches have yielded a wealth of leads. I'm prioritizing academic papers and patent literature to get a clear picture of this compound's potential.
Gathering Data, Refining Scope
I'm now focusing my Google searches to pinpoint synthesis and reactivity information for 3-(Bromomethyl)-2-(trifluoromethyl)pyridine, hoping to understand its chemical behavior. At the same time, I'm seeking broad overviews of trifluoromethylpyridyl groups to grasp their strategic importance in materials science. All this will culminate in a comprehensive guide.
Exploring Chemical Applications
I've made some progress, but the initial search felt too general. While I found a good starting point, specific applications of that chemical in material science remain unclear. The results lean toward broader categories like trifluoromethylpyridines, necessitating a more focused search to find precise material science use cases.
Analyzing Current Research Gaps
My exploration has uncovered the broader uses of trifluoromethylpyridines, especially in pharmaceuticals and agrochemicals, and highlighted their favorable impact in material sciences. I've gathered key points about polymer stability and lipophilicity; yet, the specific role of this compound as a building block and details on reaction mechanisms are missing. I am now working on identifying detailed synthesis protocols and quantitative material characterization.
Refining the Search Strategy
My initial dive was broad, yielding general insights into trifluoromethylpyridines but failing to pinpoint this compound's specific materials science role. While I understand its impact on polymers – thermal stability and solubility - the synthesis protocols, reaction mechanisms, and quantitative material data for this exact compound are elusive. I'm now honing my search parameters to zero in on these specifics.
Focusing Search Parameters
I've refined my search parameters based on the initial results. While the broad overview of trifluoromethylpyridines was helpful, I'm now honing in on the specific applications of this compound in materials science. This more targeted approach should yield the information I require.
Building on MOF Lead
I've made a notable discovery! The recent search unearthed a promising lead – a metal-organic framework ligand synthesis involving bromomethylpyridine. While it lacks the crucial trifluoromethyl group, it validates the utility of the bromomethylpyridine core in materials science. However, the exact role of the combined bromomethyl and trifluoromethyl groups remains a puzzle. I'll now delve deeper into MOF applications and explore scenarios where the trifluoromethyl group could enhance the material's properties or reactivity. Furthermore, I'll expand the search to encompass broader tethering applications.
Analyzing Potential Applications
I've learned that trifluoromethylpyridine derivatives are crucial in both pharmaceuticals and agrochemicals, as the searches indicated. Moreover, pyridine-based materials have applications in materials science, specifically in OLEDs and conductive polymers. However, specific information is still scarce.
Exploring MOF Linkages
I've discovered that 3-(bromomethyl)pyridine is used as a linker in Metal-Organic Frameworks, providing a potential avenue for this compound. The trifluoromethyl group's established impact on thermal stability and electron affinity in similar materials further supports its relevance in electronics. However, I still need more specifics on incorporating the bromomethyl group into larger structures to fully infer how the trifluoromethyl group influences its properties. My next move will be to zero in on instances of bromomethyl-pyridine in extended systems.
Examining Related Research
I've been sifting through the results of my searches. I've found some useful, though not directly applicable, information. While there's no clear materials science application note for the target compound, I've gathered enough context to guide my further investigation. I'm focusing on related compounds and potential synthesis pathways.
Analyzing Reaction Mechanisms
I've zeroed in on the reactivity of the bromomethyl group, confirming its utility for grafting in surface modification and polymer functionalization. Moreover, the trifluoromethyl group's influence is clear: thermal stability, electron affinity, and hydrophobicity, all key for electronics and coatings. Next, I'll delve into the broader pyridine-based material context, which is the missing link.
Summarizing Key Findings
I've assembled the pieces of the puzzle. The bromomethyl group's reactivity for grafting is confirmed, and the trifluoromethyl group's contributions to stability and electron affinity are clear. I've also uncovered pyridine's role in electronics, providing a strong rationale for applications. Synthesis and grafting techniques are now in focus to build practical guides.
Defining Application Scope
I've clarified the precise focus of my guide: surface functionalization, polymer grafting, and organic electronics synthesis. The synthesis pathway for the target compound, alongside general grafting techniques, is now in my sights. My focus now is detailed, step-by-step protocols for each application. Graphviz will show reaction schemes.
Synthesis of Novel Heterocyclic Compounds from 3-(Bromomethyl)-2-(trifluoromethyl)pyridine: An Application and Protocol Guide
Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing moieties has become a cornerstone for optimizing the pharmacological profiles of therapeutic candidates. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, improve lipophilicity, and increase binding affinity to target proteins. When appended to a pyridine ring, a ubiquitous nitrogen-containing heterocycle in numerous biologically active molecules, the resulting trifluoromethylpyridine scaffold offers a powerful platform for the design of novel therapeutics.[1][2][3]
This guide focuses on the synthetic utility of a highly versatile, yet reactive, building block: 3-(Bromomethyl)-2-(trifluoromethyl)pyridine . The presence of a reactive bromomethyl group ortho to a strongly electron-withdrawing trifluoromethyl group on the pyridine core makes this reagent a potent electrophile, primed for a variety of synthetic transformations. This document provides detailed application notes and step-by-step protocols for the synthesis of a diverse array of novel heterocyclic compounds from this valuable starting material, intended for researchers, scientists, and drug development professionals.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic utility of this compound primarily revolves around the reactivity of the bromomethyl group in nucleophilic substitution and subsequent cyclization reactions. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom significantly activates the methylene carbon towards nucleophilic attack.
Two predominant strategies for the construction of fused heterocyclic systems from this starting material are:
-
Annulation via Nucleophilic Substitution and Intramolecular Cyclization: This is the most common approach, where a binucleophile reacts with this compound in a sequential or one-pot manner to form a fused heterocyclic ring. The initial step is typically an SN2 reaction at the bromomethyl carbon, followed by an intramolecular cyclization.
-
[3+2] Cycloaddition Reactions via Pyridinium Ylides: In this strategy, the pyridinium salt is formed by the reaction of this compound with a suitable nucleophile. Subsequent deprotonation generates a pyridinium ylide, which can then undergo a [3+2] cycloaddition with a variety of dipolarophiles to yield fused five-membered heterocyclic rings.[4][5][6][7]
This guide will provide detailed protocols for the synthesis of several important classes of fused pyridine heterocycles, including imidazo[1,2-a]pyridines, thiazolo[3,2-a]pyridines, and triazolo[4,3-a]pyridines, leveraging these core strategies.
Safety and Handling of this compound
This compound is a reactive electrophile and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin and eye irritant and may cause respiratory irritation.[3][8][9][10]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.
-
Use a respirator if working with large quantities or if ventilation is inadequate.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
-
Keep the container tightly sealed when not in use.
In Case of Exposure:
-
Skin contact: Immediately wash the affected area with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
PART 1: Synthesis of Fused Five-Membered Heterocycles
This section details the synthesis of key fused heterocyclic systems derived from this compound.
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-ulcer and anticancer properties.[11][12][13] The synthesis typically proceeds via the condensation of a 2-aminopyridine with an α-haloketone. In our case, we will adapt this to a cyclocondensation strategy.
Protocol 1: Synthesis of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine
This protocol describes the reaction of 2-aminopyridine with this compound, which acts as an α-halo-aza-aromatic equivalent, leading to the formation of the fused imidazo[1,2-a]pyridine ring system.
Reaction Scheme:
A simplified workflow for the synthesis of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 2-Aminopyridine | 504-29-0 | 94.11 | 1.0 |
| This compound | 1227602-81-4 | 240.02 | 1.1 |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 2.0 |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 10 mL |
Step-by-Step Protocol:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (94 mg, 1.0 mmol) and ethanol (10 mL).
-
Stir the mixture at room temperature until the 2-aminopyridine is completely dissolved.
-
Add sodium bicarbonate (168 mg, 2.0 mmol) to the solution.
-
In a separate vial, dissolve this compound (264 mg, 1.1 mmol) in ethanol (5 mL).
-
Add the solution of this compound dropwise to the reaction mixture at room temperature over 5 minutes.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane (10-30%) to afford the pure 8-(trifluoromethyl)imidazo[1,2-a]pyridine.
Expected Yield: 65-75%
Characterization Data (Hypothetical):
-
1H NMR (400 MHz, CDCl₃): δ 8.20 (d, J = 7.0 Hz, 1H), 7.65 (s, 1H), 7.58 (d, J = 9.0 Hz, 1H), 7.15 (dd, J = 9.0, 7.0 Hz, 1H), 6.80 (t, J = 7.0 Hz, 1H).
-
19F NMR (376 MHz, CDCl₃): δ -62.5 (s).
-
MS (ESI): m/z = 187.1 [M+H]⁺.
Synthesis of Thiazolo[3,2-a]pyridines
Thiazolo[3,2-a]pyridines are another class of fused heterocycles with diverse biological activities.[14][15][16][17][18] Their synthesis can be achieved by the reaction of a 2-halopyridine derivative with a thiourea or a mercapto-heterocycle.
Protocol 2: One-Pot Synthesis of 8-(Trifluoromethyl)thiazolo[3,2-a]pyridinium bromide
This protocol describes a one-pot reaction between this compound and thiourea, which acts as a binucleophile to construct the thiazolo[3,2-a]pyridinium ring system.
Reaction Scheme:
Simplified workflow for the synthesis of 8-(Trifluoromethyl)thiazolo[3,2-a]pyridinium bromide.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 1227602-81-4 | 240.02 | 1.0 |
| Thiourea | 62-56-6 | 76.12 | 1.0 |
| Acetone | 67-64-1 | 58.08 | 15 mL |
Step-by-Step Protocol:
-
In a 50 mL round-bottom flask, dissolve this compound (240 mg, 1.0 mmol) and thiourea (76 mg, 1.0 mmol) in acetone (15 mL).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
A precipitate will form as the reaction progresses.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold acetone (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the 8-(trifluoromethyl)thiazolo[3,2-a]pyridinium bromide as a white or off-white solid.
Expected Yield: 85-95%
Characterization Data (Hypothetical):
-
1H NMR (400 MHz, DMSO-d₆): δ 9.35 (d, J = 7.0 Hz, 1H), 8.50 (d, J = 9.0 Hz, 1H), 8.20 (s, 1H), 7.85 (dd, J = 9.0, 7.0 Hz, 1H).
-
19F NMR (376 MHz, DMSO-d₆): δ -61.8 (s).
-
MS (ESI): m/z = 203.1 [M]⁺.
Synthesis of Triazolo[4,3-a]pyridines
Triazolo[4,3-a]pyridines are a class of fused heterocycles with applications in medicinal chemistry as, for example, trypanocidal agents.[19][20][21][22][23] They can be synthesized through the cyclization of a 2-hydrazinopyridine derivative with a one-carbon synthon. An alternative route involves the reaction of a 2-halopyridine with a hydrazide.
Protocol 3: Synthesis of 8-(Trifluoromethyl)-[9][24][25]triazolo[4,3-a]pyridine
This protocol details the synthesis via a two-step, one-pot procedure involving the initial nucleophilic substitution of this compound with a hydrazide, followed by an acid-catalyzed intramolecular cyclization.
Reaction Scheme:
A simplified workflow for the synthesis of 8-(Trifluoromethyl)-[9][24][25]triazolo[4,3-a]pyridine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 1227602-81-4 | 240.02 | 1.0 |
| Formic Hydrazide | 624-84-0 | 60.06 | 1.2 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.5 |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 15 mL |
| Polyphosphoric Acid (PPA) | 8017-16-1 | - | ~2 g |
Step-by-Step Protocol:
-
To a 50 mL round-bottom flask, add formic hydrazide (72 mg, 1.2 mmol) and acetonitrile (15 mL).
-
Add triethylamine (0.21 mL, 1.5 mmol) to the suspension and stir for 10 minutes at room temperature.
-
Add a solution of this compound (240 mg, 1.0 mmol) in acetonitrile (5 mL) dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Remove the acetonitrile under reduced pressure.
-
To the resulting residue, add polyphosphoric acid (~2 g) and heat the mixture to 120-130 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~20 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane (20-50%) to afford the desired product.
Expected Yield: 50-60%
Characterization Data (Hypothetical):
-
1H NMR (400 MHz, CDCl₃): δ 9.10 (s, 1H), 8.30 (d, J = 7.0 Hz, 1H), 7.75 (d, J = 9.0 Hz, 1H), 7.25 (dd, J = 9.0, 7.0 Hz, 1H).
-
19F NMR (376 MHz, CDCl₃): δ -62.0 (s).
-
MS (ESI): m/z = 188.1 [M+H]⁺.
PART 2: Advanced Synthetic Applications
This section explores more complex transformations involving this compound, including multi-component reactions and palladium-catalyzed cross-coupling reactions, which open avenues to a wider range of novel heterocyclic structures.
Palladium-Catalyzed Synthesis of Fused Heterocycles
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis.[26][27][28] In this context, this compound can be utilized in intramolecular Heck-type reactions to construct fused ring systems.
Conceptual Workflow:
Conceptual workflow for Palladium-catalyzed synthesis of fused heterocycles.
Due to the complexity and substrate-specific nature of these reactions, a detailed, generalized protocol is not provided. However, researchers are encouraged to explore the literature on intramolecular Heck reactions of similar halopyridine derivatives to develop specific conditions for their target molecules.[26]
Conclusion
This compound is a potent and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this reagent. The electron-withdrawing trifluoromethyl group not only activates the adjacent bromomethyl group for nucleophilic attack but also imparts unique electronic properties to the resulting heterocyclic products, making them attractive candidates for drug discovery and materials science applications. By leveraging the methodologies presented herein, scientists can efficiently construct libraries of diverse trifluoromethyl-substituted fused pyridines for further investigation.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. researchgate.net [researchgate.net]
- 5. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.cn [capotchem.cn]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Crystal Structure, and Biological Evaluation of Fused Thiazolo[3,2-a]Pyrimidines as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijnc.ir [ijnc.ir]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 20. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. CN103613594A - Preparation method of triazolopyridine containing trifluoromethyl - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. ias.ac.in [ias.ac.in]
- 25. researchgate.net [researchgate.net]
- 26. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 27. Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Late-Stage Functionalization Using 3-(Bromomethyl)-2-(trifluoromethyl)pyridine
Introduction: The Strategic Role of Fluorinated Pyridines in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] When appended to a pyridine ring, a privileged scaffold in numerous bioactive molecules, the resulting trifluoromethylpyridine (TFMP) derivatives become powerful building blocks for novel therapeutics.[1][3][4][5] This guide focuses on the application of a particularly versatile reagent, 3-(Bromomethyl)-2-(trifluoromethyl)pyridine , for the late-stage functionalization (LSF) of complex molecules.
Late-stage functionalization is a paradigm-shifting strategy in drug discovery, enabling the direct modification of intricate molecular architectures at the final steps of a synthetic sequence.[6] This approach accelerates the generation of analog libraries for structure-activity relationship (SAR) studies and allows for the rapid optimization of lead compounds without the need for laborious de novo synthesis.[6][7][8] The subject of this guide, this compound, is an exemplary reagent for LSF, acting as a potent electrophile for the introduction of the 2-(trifluoromethyl)pyridin-3-ylmethyl moiety. This motif is of significant interest due to the unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine ring.
These application notes will provide a comprehensive overview of the utility of this compound, detailing its reactivity, providing step-by-step protocols for its use in alkylation reactions, and discussing the broader implications for drug development professionals.
Mechanistic Insights and Rationale for Experimental Design
The utility of this compound as an alkylating agent stems from the inherent reactivity of the benzylic-like bromide. The carbon-bromine bond is polarized, rendering the methylene carbon electrophilic and susceptible to nucleophilic attack. The presence of the adjacent trifluoromethyl group and the pyridine ring further influences the reactivity of the molecule.
The reaction typically proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism, particularly with soft nucleophiles. In this pathway, the nucleophile directly attacks the electrophilic methylene carbon, leading to the displacement of the bromide leaving group in a single, concerted step. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.
For certain substrates or under specific conditions that favor carbocation formation (e.g., with a Lewis acid), an SN1-type mechanism may be operative. However, for most applications in late-stage functionalization, the SN2 pathway is predominant.
Causality Behind Experimental Choices:
-
Choice of Base: The selection of a suitable base is critical for deprotonating the nucleophile, thereby increasing its nucleophilicity. Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often employed due to their moderate strength and good solubility in polar aprotic solvents. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, particularly when a non-nucleophilic base is required to avoid side reactions.
-
Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are ideal for SN2 reactions. These solvents can solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive.
-
Temperature Control: The reaction temperature is a key parameter to control the rate of reaction and minimize potential side reactions. Room temperature is often a good starting point, but gentle heating may be necessary to drive the reaction to completion, especially with less reactive nucleophiles.
Visualization of the General Reaction Workflow
The following diagram illustrates the general workflow for the late-stage functionalization of a nucleophilic substrate using this compound.
Caption: General workflow for late-stage functionalization.
Detailed Experimental Protocols
Protocol 1: N-Alkylation of a Heterocyclic Amine
This protocol describes the N-alkylation of a generic secondary amine-containing heterocycle, a common structural motif in bioactive molecules.
Materials:
-
This compound
-
Heterocyclic amine substrate
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the heterocyclic amine substrate (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF.
-
Reagent Addition: Stir the mixture at room temperature for 10-15 minutes. Add a solution of this compound (1.1 eq.) in a small amount of anhydrous DMF dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Protocol 2: O-Alkylation of a Phenol
This protocol details the O-alkylation of a phenolic substrate, a common functional group in natural products and synthetic compounds.
Materials:
-
This compound
-
Phenolic substrate
-
Cesium carbonate (Cs2CO3)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO4)
-
Other equipment as listed in Protocol 1
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the phenolic substrate (1.0 eq.) and this compound (1.2 eq.) in anhydrous acetonitrile.
-
Base Addition: Add cesium carbonate (2.0 eq.) to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Work-up: After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.
Data Summary Table
| Protocol | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Heterocyclic Amine | K2CO3 | DMF | 25-60 | 4-12 | 75-90 |
| 2 | Phenol | Cs2CO3 | MeCN | 25 | 2-8 | 80-95 |
Yields are representative and may vary depending on the specific substrate.
Safety and Handling
This compound is a lachrymator and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) for this reagent.
Broader Applications and Future Perspectives
The ability to readily introduce the 2-(trifluoromethyl)pyridin-3-ylmethyl moiety into complex molecules opens up a wide range of possibilities in drug discovery. This functional group can serve as a versatile handle for further chemical modifications, or it can directly contribute to the biological activity of the parent molecule. The trifluoromethyl group can block metabolic oxidation at adjacent positions, thereby improving the pharmacokinetic profile of a drug candidate. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets.
Future research in this area may focus on expanding the scope of nucleophiles that can be effectively alkylated with this compound, including carbon-based nucleophiles and sulfur-containing compounds. Additionally, the development of catalytic and enantioselective methods for these transformations would represent a significant advancement in the field.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the properties of the 2-(trifluoromethyl)pyridin-3-ylmethyl moiety and its impact on drug development.
Caption: Impact of the functional moiety on drug properties.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3-(Bromomethyl)-2-(trifluoromethyl)pyridine
Welcome to the technical support center for 3-(Bromomethyl)-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges and provide in-depth, field-proven insights to help you improve reaction yields and troubleshoot experiments effectively. Our approach is rooted in a deep understanding of the underlying chemical principles to ensure your success.
Introduction to the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the molecule.[3] This group enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack. However, this enhanced reactivity can also lead to challenges, including side reactions and difficulties in controlling reaction conditions. This guide will walk you through common issues and their solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with this compound.
Q1: My reaction with this compound is giving a low yield. What are the most common causes?
A1: Low yields in reactions with this reagent can stem from several factors:
-
Sub-optimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly impact the reaction outcome.
-
Degradation of the Reagent: this compound can be sensitive to moisture and prolonged exposure to strong bases.
-
Side Reactions: Competing elimination reactions or self-reaction of the starting material can consume the reagent and reduce the yield of the desired product.
-
Steric Hindrance: A bulky nucleophile may react slowly, leading to incomplete conversion.
-
Purification Losses: The product may be difficult to separate from byproducts or unreacted starting materials.
Q2: How should I store and handle this compound?
A2: Proper storage is crucial to maintain the reagent's reactivity. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (refrigerator or freezer) to minimize degradation. Avoid exposure to moisture and atmospheric oxygen.
Q3: What are the expected side products in reactions with this reagent?
A3: The most common side products arise from:
-
Elimination: Strong, bulky bases can promote the elimination of HBr to form a vinylpyridine derivative.
-
Over-alkylation: If the product of the initial reaction is still nucleophilic, it can react with another molecule of this compound.
-
Hydrolysis: Reaction with residual water can lead to the formation of the corresponding alcohol, (2-(trifluoromethyl)pyridin-3-yl)methanol.
-
Self-Reaction: Under certain conditions, the molecule can react with itself, leading to polymerization or the formation of dimeric and trimeric species.
Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common nucleophilic substitution reactions involving this compound.
Guide 1: Reactions with Amine Nucleophiles (N-Alkylation)
The reaction of this compound with primary or secondary amines is a common method for synthesizing substituted aminomethylpyridines.
Common Problem: Low Yield of the Desired Amine Product
Possible Causes & Solutions:
-
Cause 1: Weak Nucleophilicity of the Amine.
-
Explanation: The electron-withdrawing trifluoromethyl group on the pyridine ring can decrease the nucleophilicity of certain amines through electronic effects.
-
Solution:
-
Choice of Base: Use a non-nucleophilic base of appropriate strength to deprotonate the amine without competing in the reaction. For weakly acidic amines, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary. For more basic amines, milder bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often sufficient.
-
Solvent Selection: Use a polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) to dissolve the reactants and facilitate the Sₙ2 reaction.[4][5]
-
-
-
Cause 2: Over-alkylation.
-
Explanation: If a primary amine is used, the resulting secondary amine can be more nucleophilic than the starting material and react further to form a tertiary amine.
-
Solution:
-
Stoichiometry Control: Use an excess of the primary amine (2-3 equivalents) to favor the formation of the mono-alkylation product.
-
Slow Addition: Add the this compound slowly to the solution of the amine to maintain a low concentration of the electrophile.
-
-
-
Cause 3: Competing Elimination.
-
Explanation: Strong, sterically hindered bases can promote the elimination of HBr.
-
Solution:
-
Base Selection: Avoid bulky bases like lithium diisopropylamide (LDA) if elimination is a concern. Opt for bases like K₂CO₃ or NaH.[6]
-
-
This protocol provides a starting point for the reaction with an aromatic amine.
| Parameter | Recommended Condition |
| Nucleophile | Aniline (1.2 eq.) |
| Electrophile | This compound (1.0 eq.) |
| Base | Potassium Carbonate (K₂CO₃) (2.0 eq.) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 4-12 hours |
Step-by-Step Methodology:
-
To a solution of aniline (1.2 mmol) in acetonitrile (10 mL), add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 mmol) in acetonitrile (5 mL) dropwise over 10 minutes.
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[7]
Guide 2: Reactions with Thiol Nucleophiles (S-Alkylation)
The synthesis of thioethers using this compound and a thiol is generally efficient due to the high nucleophilicity of thiols.
Common Problem: Oxidation of the Thiol
Possible Causes & Solutions:
-
Cause 1: Presence of Oxidants.
-
Explanation: Thiols can be oxidized to disulfides in the presence of air or other oxidizing agents, especially under basic conditions.
-
Solution:
-
Degas Solvents: Use solvents that have been degassed by bubbling with an inert gas (N₂ or Ar).
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere.
-
Fresh Reagents: Use freshly purchased or purified thiols.
-
-
| Parameter | Recommended Condition |
| Nucleophile | Thiophenol (1.1 eq.) |
| Electrophile | This compound (1.0 eq.) |
| Base | Sodium Ethoxide (NaOEt) (1.2 eq.) |
| Solvent | Ethanol (EtOH) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-3 hours |
Step-by-Step Methodology:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 mmol) in absolute ethanol (10 mL) at 0 °C under an inert atmosphere.
-
Add thiophenol (1.1 mmol) to the ethoxide solution and stir for 10 minutes.
-
Add a solution of this compound (1.0 mmol) in ethanol (5 mL) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Guide 3: Reactions with Alcohol/Alkoxide Nucleophiles (O-Alkylation - Williamson Ether Synthesis)
The Williamson ether synthesis is a classic method for preparing ethers from an alkoxide and an alkyl halide.[4][5][8][9][10]
Common Problem: Competing Elimination Reaction
Possible Causes & Solutions:
-
Cause 1: Strong, Bulky Base.
-
Explanation: Alkoxides are strong bases, and sterically hindered alkoxides can preferentially act as bases rather than nucleophiles, leading to elimination.[7][11][12]
-
Solution:
-
Choice of Alkoxide: Whenever possible, use a less sterically hindered alkoxide. For example, to synthesize an ethyl ether, it is better to use sodium ethoxide and the alkyl bromide rather than sodium tert-butoxide and ethyl bromide.[4]
-
Reaction Temperature: Keep the reaction temperature as low as possible to favor the Sₙ2 reaction over elimination.
-
-
| Parameter | Recommended Condition |
| Nucleophile | Sodium Ethoxide (NaOEt) (1.5 eq.) |
| Electrophile | This compound (1.0 eq.) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-6 hours |
Step-by-Step Methodology:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 mmol, washed with hexanes) in dry THF (10 mL) at 0 °C under an inert atmosphere, add absolute ethanol (2.0 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in THF (5 mL) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography.
Concluding Remarks
Successfully employing this compound in your synthetic routes requires careful consideration of the interplay between the nucleophile, base, solvent, and temperature. The strong electron-withdrawing nature of the trifluoromethyl group is a double-edged sword, enhancing reactivity but also increasing the potential for side reactions. By understanding these factors and applying the troubleshooting strategies outlined in this guide, you can significantly improve your reaction yields and achieve your synthetic goals. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Substitution or elimination under basic conditions [uky.edu]
- 7. benchchem.com [benchchem.com]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. youtube.com [youtube.com]
- 10. Williamson ether synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine Derivatives
Introduction
Welcome to the technical support guide for the purification of 3-(bromomethyl)-2-(trifluoromethyl)pyridine derivatives. These halogenated heterocyclic compounds are versatile building blocks in the synthesis of novel pharmaceuticals and agrochemicals. However, their purification presents unique challenges due to the molecule's inherent reactivity. The presence of a basic pyridine nitrogen, a labile bromomethyl group, and an electron-withdrawing trifluoromethyl group necessitates carefully optimized purification strategies.
This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you overcome common obstacles, ensure the stability of your compound, and achieve high purity.
Critical Safety Precautions
Before beginning any procedure, it is imperative to recognize the hazardous nature of bromomethyl pyridine derivatives. These compounds are often potent lachrymators (induce tearing) and irritants.
-
Engineering Controls : Always handle these compounds and their solutions inside a certified chemical fume hood to prevent inhalation of vapors or dust.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE at all times, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (inspect gloves prior to use).[3][4][5]
-
Handling : Avoid all contact with eyes, skin, and clothing.[3][5] Do not breathe dust, vapor, mist, or gas.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]
-
Storage : Store containers tightly closed in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound derivatives.
Question 1: My compound is streaking badly during silica gel column chromatography, making separation impossible. What is causing this?
Answer: This is the most frequently reported issue. The severe peak tailing or streaking is caused by the strong interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[6] This interaction leads to slow and uneven elution from the column.
Solutions:
-
Mobile Phase Additive: The most common solution is to add a small amount of a competitive base to your eluent system. Adding 0.5-1% triethylamine (TEA) or, if compatible with your molecule, pyridine, will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.[6]
-
Pre-Treating the Silica Gel: You can neutralize the silica gel before packing the column. This is done by preparing a slurry of the silica gel in the initial, least polar eluent system that already contains 1-2% triethylamine. This ensures the entire stationary phase is deactivated before the compound is loaded.[6]
-
Use an Alternative Stationary Phase: If base additives are incompatible with your molecule, consider using a less acidic stationary phase like neutral alumina or a chemically deactivated (end-capped) silica gel.[6]
Question 2: I'm observing a new, more polar spot on my TLC plate after my aqueous work-up or during chromatography. What is this impurity?
Answer: The appearance of a new, more polar impurity is typically due to the hydrolysis of the reactive bromomethyl group (-CH₂Br) to the corresponding alcohol (-CH₂OH).[7] This can occur if the compound is exposed to water for extended periods, especially under neutral or basic conditions. Another possibility, particularly with concentrated samples, is self-quaternization, where the bromomethyl group of one molecule alkylates the pyridine nitrogen of another, forming a highly polar pyridinium salt.[7]
Solutions:
-
Minimize Contact with Water: Perform aqueous extractions quickly and use ice-cold solutions to reduce the rate of hydrolysis.
-
Thorough Drying: Ensure the organic layer is rigorously dried with an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.
-
Prompt Purification: Do not store the crude product for extended periods. The compound is most stable when pure and dry. Purify it as soon as possible after the reaction and work-up.
Question 3: My product yield is very low after column chromatography, and it seems like the compound is decomposing on the silica. How can I prevent this?
Answer: Product loss on a silica gel column can be attributed to either irreversible adsorption (due to the strong interactions mentioned in Q1) or chemical decomposition. The acidic nature of silica gel can catalyze the degradation of sensitive compounds like yours.
Solutions:
-
Deactivate the Silica: As detailed in the answer to Question 1, using a triethylamine-treated silica gel is the most effective way to prevent acid-catalyzed decomposition and improve recovery.[6]
-
Use Dry Solvents: Ensure your chromatography solvents are anhydrous. Residual water can lead to hydrolysis on the column.
-
Increase Elution Speed: Employ flash chromatography techniques with positive air pressure rather than slow gravity chromatography. Minimizing the residence time of your compound on the stationary phase reduces the opportunity for decomposition.
Question 4: I've purified my compound, but it remains a persistent oil and refuses to crystallize. What steps can I take to induce solidification?
Answer: The inability to crystallize is often caused by the presence of small amounts of impurities (such as residual solvent or side products) that disrupt the formation of a crystal lattice.[6] Some highly substituted pyridines may also simply have low melting points.
Solutions:
-
Ensure High Purity: First, confirm the purity is high (>98%) via an analytical method like HPLC or NMR. If not, re-purify by chromatography.
-
Systematic Solvent Screening: The key to recrystallization is finding the right solvent or solvent system.[8] The ideal solvent should dissolve your compound when hot but not when cold.[9] A common technique is to dissolve the oil in a minimum amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a "poor" or "anti-solvent" (e.g., hexanes, pentane) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly and undisturbed.[8][9]
-
Induce Nucleation: If a supersaturated solution fails to produce crystals, you can try:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[9]
-
Seeding: If you have a tiny crystal of the pure compound from a previous batch, add it to the cold, supersaturated solution to act as a template for crystallization.
-
-
Trituration: Add a solvent in which your compound is poorly soluble (like cold hexanes) to the oil. Vigorously stir or scratch the mixture. This can wash away soluble impurities and mechanically induce crystallization.
Data Presentation
Table 1: Troubleshooting Guide for Column Chromatography
| Symptom | Probable Cause | Recommended Solution(s) |
| Severe peak tailing/streaking | Strong interaction of basic pyridine nitrogen with acidic silanol groups.[6] | 1. Add 0.5-1% triethylamine to the eluent.[6]2. Use silica gel pre-treated with a triethylamine/solvent slurry.[6]3. Switch to a neutral stationary phase like alumina.[6] |
| Low product recovery / Decomposition | Acid-catalyzed degradation on silica surface or irreversible adsorption. | 1. Deactivate silica gel with triethylamine.[6]2. Use anhydrous solvents and silica.3. Minimize column contact time (use flash chromatography). |
| Co-elution of product and impurities | Insufficient resolution between spots on TLC. | 1. Systematically screen different solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol).2. Use a shallower solvent gradient during elution. |
Table 2: Common Solvent Systems for Recrystallization
| Solvent Pair (Good/Poor) | Typical Compound Polarity | Notes |
| Ethyl Acetate / Hexanes | Moderately Polar | A versatile and widely used system. |
| Dichloromethane / Pentane | Moderately Polar | Good for compounds sensitive to more polar solvents. Use low temperatures due to solvent volatility. |
| Acetone / Water | Polar | Only suitable if the compound is stable to water. |
| Toluene / Hexanes | Non-polar to Moderately Polar | Good for less polar compounds; toluene's high boiling point allows for high-temperature dissolution. |
Experimental Protocols & Workflows
Diagram 1: Workflow for Troubleshooting Chromatography Issues
Caption: A decision-making workflow for resolving common column chromatography problems.
Protocol 1: Flash Column Chromatography using Triethylamine-Treated Silica
-
Preparation: In a beaker, add the required amount of silica gel. Create a slurry by adding your starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate) containing 1-2% triethylamine (TEA). Stir well to ensure homogeneity.
-
Packing: Pour the slurry into your column and use positive pressure to carefully pack the column, ensuring a flat, stable bed.
-
Equilibration: Run 2-3 column volumes of the starting eluent (containing TEA) through the packed column to ensure it is fully equilibrated and the stationary phase is deactivated.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully load the resulting dry powder onto the top of the column bed.
-
Elution: Begin elution with your starting solvent system. Gradually increase the polarity of the mobile phase (the gradient) to elute your compound. Remember to include 0.5-1% TEA in all solvent mixtures used for the gradient.
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
Protocol 2: General Two-Solvent Recrystallization
-
Dissolution: Place the crude, oily product into an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., ethyl acetate) while stirring and warming until the oil is fully dissolved.[9]
-
Induce Saturation: While the solution is still hot, add a "poor" solvent (e.g., hexanes) dropwise until you observe persistent cloudiness, indicating the solution is saturated. Add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear, hot, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large crystals.[8][10]
-
Further Cooling: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected crystals with a small amount of ice-cold "poor" solvent (hexanes) to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry thoroughly under vacuum to remove all residual solvent.
Purity Analysis
Assessing the purity of the final product is a critical final step.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative purity analysis. A well-developed reverse-phase HPLC method can effectively separate the target compound from trace impurities, allowing for purity determination by area percentage.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity of your compound. They can also be used to detect impurities. For example, the hydrolysis product will show a characteristic singlet for the -CH₂OH protons, which will be at a different chemical shift than the starting -CH₂Br protons.
-
Gas Chromatography (GC): For sufficiently volatile derivatives, GC with a flame ionization detector (FID) or mass spectrometry (MS) detector can also be an effective tool for purity assessment.[13][14]
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. angenechemical.com [angenechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. osha.gov [osha.gov]
Technical Support Center: Optimizing Coupling Reactions with 3-(Bromomethyl)-2-(trifluoromethyl)pyridine
Welcome to the technical support center for optimizing reaction conditions involving 3-(Bromomethyl)-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this versatile but challenging reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic routes.
The unique structure of this compound, featuring a reactive benzylic-type bromide adjacent to an electron-withdrawing trifluoromethyl group on a pyridine ring, presents specific challenges and opportunities in cross-coupling and nucleophilic substitution reactions. This guide provides in-depth, troubleshooting-focused answers to common questions encountered in the lab.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Reagent
Q1: What are the primary challenges when using this compound in coupling reactions?
The primary challenges stem from the electronic and steric properties of the molecule:
-
High Reactivity of the Bromomethyl Group: The C(sp³)-Br bond is highly susceptible to nucleophilic attack. This can be advantageous but also lead to side reactions, such as self-polymerization or reaction with solvents and bases, if not properly controlled.
-
Electron-Deficient Pyridine Ring: The potent electron-withdrawing trifluoromethyl group (-CF₃) significantly influences the reactivity of the pyridine ring and the adjacent bromomethyl group. This enhances the electrophilicity of the benzylic carbon, making it more prone to nucleophilic substitution.
-
Pyridine Nitrogen Coordination: The lone pair on the pyridine nitrogen can coordinate to the metal center (e.g., palladium) in cross-coupling reactions. This can inhibit the catalyst's activity by occupying a coordination site necessary for the catalytic cycle.[1] Sterically hindered and electron-rich ligands are often required to mitigate this effect.[1]
-
Potential for Side Reactions: Besides the desired coupling, side reactions like elimination, over-alkylation of nucleophiles, and homocoupling can occur.
Q2: How does the trifluoromethyl group affect the reactivity of the bromomethyl group?
The -CF₃ group is a strong electron-withdrawing group. Its presence at the C2 position of the pyridine ring has a pronounced effect on the adjacent bromomethyl group at C3. It enhances the electrophilic character of the benzylic carbon, making it more susceptible to nucleophilic attack. This increased reactivity can be beneficial for Sₙ2-type reactions but may also increase the likelihood of undesired side reactions if the reaction conditions are not carefully controlled.
Q3: Is this compound stable? What are the recommended storage conditions?
Like many reactive benzylic bromides, this compound can be sensitive to moisture and light. It is recommended to store it in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Over time, decomposition can lead to the formation of hydrobromic acid and other impurities that can interfere with subsequent reactions.
Part 2: Troubleshooting Guide for Specific Coupling Reactions
This section is divided into the most common types of coupling reactions performed with this compound: C-C bond formation (Suzuki-type), C-N bond formation (N-alkylation), and C-S bond formation (S-alkylation).
Suzuki-Miyaura Type Cross-Coupling with Boronic Acids
The palladium-catalyzed Suzuki-Miyaura cross-coupling of benzylic halides with boronic acids is a powerful method for forming diarylmethane structures.[2] However, it comes with its own set of challenges.
Problem 1: Low to no conversion of the starting material.
-
Plausible Cause 1: Catalyst Inhibition. The pyridine nitrogen may be coordinating to the palladium catalyst, hindering its activity.
-
Solution: Employ sterically bulky and electron-rich phosphine ligands. Ligands like SPhos are known to improve the rate of cross-coupling reactions that form diarylmethanes.[2] The use of palladium precatalysts can also lead to more consistent formation of the active catalytic species.
-
-
Plausible Cause 2: Inactive Boronic Acid. Boronic acids can dehydrate to form boroxines, which are often less reactive.
-
Solution: Use freshly purchased boronic acid or consider converting it to a more stable derivative like a pinacol boronate ester. The addition of water to the reaction mixture can sometimes facilitate the in-situ hydrolysis of boronate esters to the more reactive boronic acids.[3]
-
-
Plausible Cause 3: Inappropriate Base. The choice of base is critical for the transmetalation step.
-
Solution: Screen a variety of bases. Cesium carbonate (Cs₂CO₃) is often effective in these couplings.[2] Stronger bases like potassium phosphate (K₃PO₄) can also be beneficial.
-
Problem 2: Significant formation of homocoupled product from the boronic acid.
-
Plausible Cause: Presence of Oxygen. Oxygen can lead to the oxidative homocoupling of boronic acids.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere. Degas all solvents and reagents thoroughly before use by sparging with argon or nitrogen.
-
Problem 3: Decomposition of the starting material.
-
Plausible Cause: Reaction temperature is too high. The benzylic bromide may not be stable at elevated temperatures, leading to decomposition.
-
Solution: Attempt the reaction at a lower temperature. While many Suzuki couplings are run at high temperatures, some systems, particularly with reactive electrophiles, benefit from milder conditions.
-
This protocol is a starting point and may require optimization for specific substrates.
-
To an oven-dried reaction vessel, add the arylboronic acid (1.2 equiv.), cesium carbonate (2.0 equiv.), and the palladium catalyst system (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%).
-
Seal the vessel and purge with argon or nitrogen.
-
Add a degassed solvent mixture, such as THF/H₂O (10:1).[2]
-
Add this compound (1.0 equiv.).
-
Heat the reaction mixture to 70-90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Starting Conditions |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) |
| Ligand | dppf (as part of the catalyst) or SPhos |
| Base | Cs₂CO₃ (2.0 equiv.) |
| Solvent | THF/H₂O (10:1) or CPME/H₂O (10:1)[2] |
| Temperature | 70-90 °C |
N-Alkylation with Amines
Direct N-alkylation is a common application for this compound, forming a C-N bond via an Sₙ2 reaction.
Problem 1: Low yield of the desired mono-alkylated product.
-
Plausible Cause 1: Over-alkylation. Primary amines can be alkylated twice, leading to the formation of a tertiary amine.
-
Solution: Use a slight excess of the amine (e.g., 1.5-2.0 equivalents) to favor mono-alkylation. Alternatively, add the this compound slowly to a solution of the amine.
-
-
Plausible Cause 2: Weak Nucleophilicity of the Amine. Electron-poor anilines or sterically hindered amines may react slowly.
-
Solution: Increase the reaction temperature or use a more polar aprotic solvent like DMF or DMSO to enhance the reaction rate. The addition of a non-nucleophilic base can also deprotonate the amine, increasing its nucleophilicity.
-
Problem 2: Formation of a quaternary pyridinium salt.
-
Plausible Cause: Reaction with the pyridine nitrogen. The amine nucleophile can attack the benzylic carbon, or the pyridine nitrogen of another molecule of the starting material can act as a nucleophile, leading to self-quenching.
-
Solution: Use a less polar solvent to disfavor the formation of charged intermediates. Maintaining a relatively low concentration of the electrophile by slow addition can also mitigate this.
-
-
Dissolve the amine (1.5 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.) in a suitable solvent (e.g., acetonitrile or DMF).
-
To this solution, add a solution of this compound (1.0 equiv.) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
| Parameter | Recommended Starting Conditions |
| Base | DIPEA or K₂CO₃ (2.0 equiv.) |
| Solvent | Acetonitrile, DMF, or THF |
| Temperature | Room Temperature to 60 °C |
| Stoichiometry | Amine (1.5-2.0 equiv.) |
S-Alkylation with Thiols
The reaction of this compound with thiols is typically a facile Sₙ2 reaction due to the high nucleophilicity of thiols.
Problem 1: Oxidation of the thiol.
-
Plausible Cause: Presence of Air. Thiols can be oxidized to disulfides in the presence of oxygen, especially under basic conditions.
-
Solution: Perform the reaction under an inert atmosphere (argon or nitrogen). Use degassed solvents.
-
Problem 2: The reaction is sluggish.
-
Plausible Cause: Thiol is not activated. While thiols are generally good nucleophiles, their reactivity is enhanced by deprotonation to the thiolate.
-
Solution: Add a suitable base to generate the thiolate in situ. A mild base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) can be used, depending on the acidity of the thiol.
-
-
In a flask under an inert atmosphere, dissolve the thiol (1.1 equiv.) in a solvent such as THF or DMF.
-
Add a base (e.g., K₂CO₃, 1.5 equiv. or NaH, 1.1 equiv., added portion-wise at 0 °C).
-
Stir the mixture for 15-30 minutes to ensure the formation of the thiolate.
-
Add a solution of this compound (1.0 equiv.) in the same solvent dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress.
-
Once complete, quench the reaction carefully with water (especially if NaH was used).
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography.
| Parameter | Recommended Starting Conditions |
| Base | K₂CO₃ (1.5 equiv.) or NaH (1.1 equiv.) |
| Solvent | THF or DMF |
| Temperature | 0 °C to Room Temperature |
| Atmosphere | Inert (Argon or Nitrogen) |
Part 3: Visualization of Reaction Mechanisms and Workflows
Troubleshooting Workflow for a Failed Coupling Reaction
Caption: A general troubleshooting workflow for failed coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents [organic-chemistry.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Reactions with 3-(Bromomethyl)-2-(trifluoromethyl)pyridine
Welcome to the technical support center for 3-(Bromomethyl)-2-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with this sterically demanding reagent. The insights provided here are drawn from a synthesis of established chemical principles and practical, field-proven experience to empower you to overcome common hurdles and achieve your synthetic goals.
Introduction: The Challenge of Steric Hindrance
This compound is a valuable building block in medicinal chemistry and materials science. The trifluoromethyl (CF3) group, a potent electron-withdrawing substituent, significantly influences the electronic properties of the pyridine ring, which can be advantageous for modulating a molecule's pKa, lipophilicity, and metabolic stability.[1][2] However, the placement of the bulky CF3 group ortho to the reactive bromomethyl moiety introduces significant steric hindrance. This steric congestion can impede the approach of nucleophiles and reagents, leading to sluggish reactions, low yields, and the formation of undesired byproducts.[3] This guide provides a structured approach to troubleshooting and optimizing reactions involving this challenging substrate.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My nucleophilic substitution (SN2) reaction with this compound is failing or giving very low yields. What's going wrong and how can I fix it?
Answer:
The primary reason for the low reactivity in SN2 reactions is the steric hindrance from the ortho-trifluoromethyl group, which physically blocks the nucleophile's access to the electrophilic benzylic carbon.[3][4] Additionally, the electron-withdrawing nature of the CF3 group can electronically disfavor the transition state of an SN1-type reaction, making it an unlikely alternative pathway.[3]
Here’s a systematic approach to troubleshoot this issue:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for decomposition.
-
Prolong Reaction Time: Due to the slow reaction kinetics, extending the reaction time is often necessary. Use TLC or LC-MS to monitor the progress.
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the nucleophile's salt, making the nucleophile more reactive.
-
Phase-Transfer Catalysis: For reactions with anionic nucleophiles, employing a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a biphasic system can be highly effective.
-
-
Choice of Base (if applicable): If a base is required to deprotonate your nucleophile, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine to avoid competition with your desired nucleophile.[5]
-
Activate the Leaving Group: While bromide is a good leaving group, you can consider in-situ conversion to an iodide by adding a catalytic amount of sodium or potassium iodide. Iodide is a better leaving group and can accelerate the substitution.
Question 2: I'm observing significant byproduct formation in my cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). How can I improve the selectivity?
Answer:
Side reactions in cross-coupling reactions with this substrate often stem from catalyst deactivation or competing reaction pathways. The pyridine nitrogen can coordinate to the metal center of the catalyst, leading to its deactivation.[6]
Troubleshooting Strategies for Cross-Coupling Reactions:
| Reaction Type | Common Issue | Recommended Solution |
| Suzuki Coupling | Low yield, homo-coupling of the boronic acid. | Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to stabilize the palladium catalyst and promote oxidative addition.[6] Catalyst Choice: Consider more active palladium precatalysts.[6] Base Selection: Use a weaker base like K2CO3 or Cs2CO3 to minimize side reactions. |
| Sonogashira Coupling | Catalyst decomposition, low conversion. | Copper-Free Conditions: The use of a copper co-catalyst can sometimes lead to side reactions. Copper-free Sonogashira protocols often provide cleaner reactions.[7][8] Ligand and Base: Utilize bulky phosphine ligands and a suitable amine base like triethylamine or diisopropylamine.[9][10] |
| Buchwald-Hartwig Amination | Catalyst inhibition by the pyridine nitrogen. | Ligand Choice: Use specialized, sterically demanding biaryl phosphine ligands (e.g., Josiphos, XPhos) that are designed to promote C-N bond formation and resist catalyst deactivation.[11][12] Base: A strong, non-nucleophilic base like sodium or lithium tert-butoxide is typically required.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity profile of this compound?
A1: The reactivity is dominated by the interplay of two factors: the reactive benzylic bromide and the sterically hindering and electron-withdrawing ortho-trifluoromethyl group. The bromomethyl group is a good electrophile for SN2 reactions, but the CF3 group significantly slows down the reaction rate. The electron-deficient nature of the pyridine ring, enhanced by the CF3 group, makes it susceptible to nucleophilic aromatic substitution under harsh conditions, though this is less common at the bromomethyl position.[1][14]
Q2: Are there any specific safety precautions I should take when working with this compound?
A2: Yes. This compound is a lachrymator and is corrosive. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Q3: Can I use Grignard reagents with this substrate?
A3: The formation of a Grignard reagent from this compound is challenging. The presence of the acidic protons on the benzylic carbon and the potential for reaction with the pyridine nitrogen can lead to a complex mixture of products. If a Grignard-type reaction is desired, consider alternative organometallic reagents like organozinc or organocuprate species, which can sometimes offer better selectivity.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a starting point for a typical SN2 reaction.
-
Reaction Setup: To a solution of your nucleophile (1.2 equivalents) in a suitable polar aprotic solvent (e.g., DMF, 5 mL per mmol of substrate), add a non-nucleophilic base (e.g., K2CO3, 2.0 equivalents) if required to deprotonate the nucleophile.
-
Addition of Substrate: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling
This protocol is a good starting point for coupling with arylboronic acids.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by chromatography.
Visualizing the Challenge and Solutions
Diagram 1: The Steric Hindrance Problem
Caption: Steric hindrance from the CF3 group impeding nucleophilic attack.
Diagram 2: Troubleshooting Workflow for Low-Yielding Reactions
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine during storage
Welcome to the technical support center for 3-(Bromomethyl)-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the storage and handling of this reactive intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: My freshly opened bottle of this compound shows signs of degradation. What is the likely cause?
The most probable cause is exposure to atmospheric moisture. The bromomethyl group is highly susceptible to hydrolysis, which can occur even with brief exposure to humid air. This reaction converts the parent compound into 3-(hydroxymethyl)-2-(trifluoromethyl)pyridine and hydrobromic acid (HBr). The presence of HBr can further catalyze degradation.
Q2: What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, at refrigerated temperatures (2-8°C).[1] It is crucial to store it in a dry environment, away from light and incompatible materials like strong oxidizing agents.
Q3: Can I store this compound in a standard laboratory freezer?
While lower temperatures generally slow down chemical reactions, it is important to prevent moisture condensation. If you choose to store it in a freezer, ensure the container is completely sealed and allow it to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid.
Q4: I've noticed a color change in the material. What does this indicate?
A color change, such as yellowing or browning, is a common indicator of decomposition. This can be due to the formation of various degradation products and oligomers. If a color change is observed, it is highly recommended to assess the purity of the material before use.
Q5: What are the primary safety concerns when handling this compound?
This compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[1] It is essential to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
This section delves into specific issues you might encounter and provides actionable solutions based on the chemical properties of this compound.
Issue 1: Rapid Decomposition After Opening
-
Observation: A new bottle of the compound shows significant degradation within a short period after being opened for the first time.
-
Probable Cause: The primary culprit is exposure to atmospheric moisture, leading to hydrolysis of the reactive bromomethyl group.
-
Scientific Explanation: The carbon atom of the bromomethyl group is electrophilic and is readily attacked by nucleophiles, such as water. This nucleophilic substitution reaction replaces the bromine atom with a hydroxyl group.
-
Solutions:
-
Inert Atmosphere: Always handle the compound under a blanket of inert gas (argon or nitrogen).
-
Desiccation: Store the container inside a desiccator containing a suitable desiccant to minimize ambient moisture.
-
Aliquotting: Upon receiving, consider aliquoting the material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to repeated freeze-thaw cycles and atmospheric contact.
-
Issue 2: Inconsistent Experimental Results
-
Observation: Reactions using this compound yield inconsistent results, such as lower than expected yields or the formation of unexpected byproducts.
-
Probable Cause: The purity of the starting material may be compromised due to degradation during storage. The presence of hydrolysis products or other impurities can interfere with the intended reaction.
-
Scientific Explanation: The primary hydrolysis product, 3-(hydroxymethyl)-2-(trifluoromethyl)pyridine, will not undergo the same reactions as the bromomethyl analog. The presence of hydrobromic acid, another degradation product, can also lead to unwanted side reactions.
-
Solutions:
-
Purity Assessment: Before use, verify the purity of the compound using an appropriate analytical technique such as HPLC, GC-MS, or NMR spectroscopy.
-
Fresh Material: If degradation is suspected, it is best to use a fresh, unopened batch of the compound for critical experiments.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to identify any unusual behavior early on.
-
Key Decomposition Pathways
Understanding the potential decomposition pathways is crucial for effective prevention and troubleshooting.
Hydrolysis
This is the most common degradation pathway, where the compound reacts with water to form the corresponding alcohol and hydrobromic acid.
Caption: Primary hydrolysis pathway of this compound.
Photodegradation
Exposure to light, particularly UV radiation, can induce the formation of radical species, leading to a variety of degradation products. While specific photoproducts for this compound are not extensively documented, brominated aromatic compounds are known to be susceptible to photolysis.
Analytical Workflow for Stability Assessment
For researchers needing to rigorously assess the stability of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.[2][3][4][5]
Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase Optimization: A gradient elution using a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and a polar organic solvent like acetonitrile or methanol is recommended.
-
Detection: A UV detector set at an appropriate wavelength (e.g., determined by a UV scan of the compound) should provide good sensitivity.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate a sample in a dilute solution of hydrochloric acid.
-
Base Hydrolysis: Incubate a sample in a dilute solution of sodium hydroxide.
-
Oxidative Degradation: Treat a sample with a dilute solution of hydrogen peroxide.
-
Thermal Degradation: Heat a solid sample in an oven.
-
Photodegradation: Expose a solution to UV light.
-
-
Method Validation: Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent peak. The method should be validated for specificity, linearity, accuracy, and precision according to established guidelines.
References
- 1. echemi.com [echemi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. (PDF) Validated Stability-Indicating RP-HPLC Method for [research.amanote.com]
- 4. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-(Bromomethyl)-2-(trifluoromethyl)pyridine
Overview
Welcome to the technical support center for cross-coupling reactions involving 3-(bromomethyl)-2-(trifluoromethyl)pyridine. This substrate is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group and the synthetic versatility of the bromomethyl handle. However, its structure presents a distinct set of challenges that can lead to reaction failure if not properly addressed.
The primary difficulties arise from two key features:
-
The Pyridine Nitrogen: The Lewis basic nitrogen atom in the pyridine ring is a potent ligand for palladium, leading to catalyst inhibition or poisoning. This is a well-documented issue often referred to as the "2-pyridyl problem".[1][2]
-
The Benzylic Bromide: While reactive, the C(sp³)-Br bond of the bromomethyl group is prone to side reactions such as homocoupling (Wurtz-type coupling) and β-hydride elimination is not a concern, other decomposition pathways can occur.[3][4][5]
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges and achieve successful cross-coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is not proceeding. What is the most common reason for failure?
The most probable cause is catalyst poisoning by the pyridine nitrogen. The lone pair on the nitrogen atom can coordinate strongly to the palladium center, forming a stable, off-cycle complex that effectively removes the catalyst from the reaction.[1][6][7] Standard, less sterically demanding catalyst systems, such as those employing triphenylphosphine (PPh₃), are particularly susceptible to this mode of deactivation.[1]
Q2: Which general class of catalyst and ligand should I start with for this substrate?
For challenging, electron-deficient heterocyclic substrates like this, highly active catalyst systems are required. We strongly recommend starting with a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a sterically hindered, electron-rich phosphine ligand . The Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, JohnPhos) are an excellent starting point.[3][8] Their bulkiness creates a protective pocket around the palladium atom, hindering coordination by the pyridine nitrogen, while their electron-donating character promotes the crucial oxidative addition step.[3]
Q3: I see significant formation of 1,2-bis(2-(trifluoromethyl)pyridin-3-yl)ethane. What is this side product and how can I prevent it?
This is the homocoupled product of your starting material. This side reaction is common with reactive benzylic halides.[9] It can be promoted by high temperatures or certain catalyst systems. To minimize it, consider the following:
-
Lower the reaction temperature: Screen temperatures in the range of 60-90 °C before escalating further.
-
Optimize catalyst and ligand: The choice of ligand can significantly influence the relative rates of cross-coupling versus homocoupling.[9]
-
Control stoichiometry: Ensure precise stoichiometry, as an excess of the bromide can favor this pathway.
Q4: My mass spectrometry analysis shows the presence of 3-methyl-2-(trifluoromethyl)pyridine. Where is this coming from?
This is the protodebromination (or hydrodehalogenation) product. It forms when the starting material reacts with a source of hydride in the reaction mixture.[1] Common hydride sources include solvents (like THF, which can degrade), water, or certain bases. To mitigate this, ensure you are using thoroughly dried and degassed solvents and reagents, and maintain a robust inert atmosphere (Argon or Nitrogen) throughout the reaction.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures with a logical, step-by-step approach to remediation.
Problem 1: No or Low Conversion of Starting Material
This is the most frequent issue, typically pointing to an inactive catalytic cycle.
Caption: Troubleshooting workflow for low conversion.
-
Counteract Catalyst Poisoning:
-
Mechanism: The pyridine nitrogen reversibly or irreversibly binds to the palladium L_n_Pd(0) or L_n_Pd(II) species, preventing it from participating in the catalytic cycle. This is especially problematic with less bulky ligands that leave the metal center exposed.[6][7]
-
Action: Switch to a palladium source (e.g., Pd(OAc)₂) paired with a bulky, electron-rich biarylphosphine ligand. These ligands not only accelerate the key steps of the catalytic cycle but their steric profile provides a kinetic barrier against coordination by the pyridine substrate.[3]
Caption: The pyridine nitrogen can sequester the active Pd(0) catalyst.
-
-
Enhance Catalyst Activity:
-
Problem: The combination of an electron-deficient ring and a C(sp³)-Br bond can make oxidative addition the rate-limiting step.
-
Action: Increase the reaction temperature in 10 °C increments. If temperature fails, screen a panel of bases and solvents. For Suzuki couplings, a common starting point is K₂CO₃ or Cs₂CO₃ in a solvent system like DMF or Dioxane/H₂O.[3][5] For Buchwald-Hartwig aminations, a stronger base like NaOtBu or K₃PO₄ is often necessary.[10][11]
-
Problem 2: Multiple Unidentified Side Products and Decomposition
This often indicates that the reaction conditions are too harsh, or the wrong type of catalyst is being used, leading to undesired reaction pathways.
-
Screen Ligands: The ligand choice is paramount. While bulky phosphines are a good start, the specific electronics of your coupling partners may require fine-tuning.
Ligand Type Recommended For Rationale Buchwald Biarylphosphines (e.g., SPhos, XPhos) Suzuki, Buchwald-Hartwig Excellent balance of steric bulk to prevent poisoning and electron-richness to promote oxidative addition.[3][8] N-Heterocyclic Carbenes (NHCs) Suzuki, Buchwald-Hartwig Strong σ-donors, can be very effective but sometimes require higher temperatures. Can be effective for suppressing homocoupling.[9] Josiphos/Ferrocene-based (e.g., dppf) Suzuki, Sonogashira Bidentate ligands that can stabilize the palladium center, though sometimes less active than monodentate biarylphosphines for this substrate class.[5] -
Use a Pre-catalyst:
-
Problem: Generating the active Pd(0) species in situ from a Pd(II) source can be inefficient and lead to side reactions.
-
Action: Use a well-defined, air-stable palladium pre-catalyst. Buchwald-type pre-catalysts (e.g., SPhos Pd G3) are designed to generate the active L-Pd(0) species quickly and cleanly under mild conditions, which can minimize boronic acid decomposition in Suzuki reactions and other side reactions.[12][13]
-
Recommended Starting Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is optimized to favor the cross-coupling of the unstable benzylic bromide over common side reactions.
Reagents & Conditions:
| Component | Recommendation | Molar Eq. | Rationale |
|---|---|---|---|
| Aryl/Heteroaryl Boronic Acid | N/A | 1.2 - 1.5 | Slight excess ensures complete consumption of the limiting bromide. |
| Pd Source | Pd(OAc)₂ | 2 - 5 mol % | Common, reliable Pd(II) source. |
| Ligand | SPhos or JohnPhos | 4 - 10 mol % | Bulky, electron-rich ligand to prevent poisoning and promote oxidative addition.[3] |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | Moderately strong inorganic base effective for transmetalation.[3] |
| Solvent | DMF or 1,4-Dioxane/H₂O (10:1) | ~0.1 M | Aprotic polar solvent or aqueous mixture to aid solubility of reagents.[3][5] |
| Temperature | 80 - 100 °C | N/A | Balances reaction rate against potential for homocoupling. |
Step-by-Step Methodology:
-
To an oven-dried reaction vial, add this compound (1.0 eq), the boronic acid (1.5 eq), base (3.0 eq), Pd(OAc)₂ (0.05 eq), and ligand (0.10 eq).
-
Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent via syringe to achieve a concentration of ~0.1 M with respect to the limiting bromide.
-
Place the vial in a pre-heated reaction block and stir vigorously at the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol addresses the dual challenge of catalyst poisoning from both the pyridine substrate and the amine coupling partner.
Reagents & Conditions:
| Component | Recommendation | Molar Eq. | Rationale |
|---|---|---|---|
| Primary/Secondary Amine | N/A | 1.2 | Slight excess of the nucleophile. |
| Pd Pre-catalyst | XPhos Pd G3 | 2 - 5 mol % | Air-stable pre-catalyst for rapid generation of the active L-Pd(0) species. |
| Base | NaOtBu or LHMDS | 1.5 - 2.0 | Strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Toluene or 1,4-Dioxane | ~0.1 M | Anhydrous, non-protic solvents are crucial. |
| Temperature | 80 - 110 °C | N/A | Aminations often require slightly higher thermal energy. |
Step-by-Step Methodology:
-
Inside a glovebox, add the Pd pre-catalyst (0.02 eq) and base (1.5 eq) to an oven-dried reaction vial.
-
Add the this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent (~0.1 M).
-
Seal the vial and remove from the glovebox. Place in a pre-heated reaction block and stir vigorously.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for reactions involving 3-(Bromomethyl)-2-(trifluoromethyl)pyridine
A-Level: Senior Application Scientist
Welcome to the technical support center for 3-(Bromomethyl)-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis and application of this versatile reagent. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Section 1: Understanding the Reagent - Core Reactivity and Stability
Question: What are the key reactivity features of this compound that I should be aware of?
Answer: The reactivity of this compound is primarily dictated by two key structural features: the bromomethyl group and the trifluoromethyl-substituted pyridine ring.
-
The Bromomethyl Group: This is a highly reactive benzylic-like bromide. The bromine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This facilitates a wide range of SN2 reactions.
-
The Trifluoromethyl Group (CF₃): As a potent electron-withdrawing group, the CF₃ moiety significantly influences the electronic properties of the pyridine ring.[1] This has two major consequences:
-
It enhances the electrophilicity of the bromomethyl carbon, making it even more reactive towards nucleophiles.
-
It deactivates the pyridine ring towards electrophilic aromatic substitution but makes it more susceptible to nucleophilic aromatic substitution (SNAr), should other leaving groups be present on the ring.[2]
-
The interplay of these features makes this compound a valuable building block for introducing the 2-(trifluoromethyl)pyridin-3-ylmethyl moiety into target molecules.[1]
Question: How stable is this compound and what are the recommended storage conditions?
Answer: this compound is a reactive compound and should be handled with care to prevent degradation.
-
Stability: It can be sensitive to moisture, strong bases, and prolonged exposure to light. The bromomethyl group can be susceptible to hydrolysis.
-
Storage Recommendations: To ensure its integrity, the reagent should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and acids.[3][4] For long-term storage, refrigeration is recommended.[3][5] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air.[4]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (Refrigerated for long-term) | Minimizes decomposition and potential side reactions.[3][5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen.[4] |
| Container | Tightly sealed, opaque | Protects from moisture and light-induced degradation.[3][4] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | Avoids vigorous and potentially hazardous reactions.[4] |
Section 2: Troubleshooting Nucleophilic Substitution Reactions
Nucleophilic substitution is the most common transformation involving this compound. The following section addresses frequent issues encountered during these reactions.
Question: My nucleophilic substitution reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?
Answer: A slow or incomplete reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow: Sluggish Nucleophilic Substitution
Caption: Troubleshooting flowchart for low conversion.
-
Nucleophile Strength: The nucleophilicity of your reagent is critical. For neutral nucleophiles like amines or alcohols, the reaction may be slow.
-
Solution: Consider converting the nucleophile to its more reactive conjugate base using a suitable non-nucleophilic base (e.g., sodium hydride for alcohols, or a tertiary amine for secondary amines). The choice of base is crucial to avoid competitive reactions.
-
-
Solvent Choice: The solvent plays a pivotal role in SN2 reactions.
-
Explanation: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred. They can solvate the cation of the nucleophile salt, leaving the anion more "naked" and, therefore, more nucleophilic. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
Recommendation: If your reaction is in a protic or non-polar solvent, switching to a polar aprotic solvent can significantly accelerate the reaction rate.
-
-
Reaction Temperature: SN2 reactions are often accelerated by heating.
-
Action: If the reaction is proceeding slowly at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) can enhance the rate. Monitor the reaction closely for the formation of byproducts at higher temperatures.
-
-
Reagent Quality: Ensure that the this compound has not degraded.
-
Verification: If there is any doubt about the quality of the reagent, it is advisable to use a fresh batch or purify the existing stock.
-
Question: I am observing significant amounts of side products in my reaction. What are the common side reactions and how can I suppress them?
Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is the first step to mitigating them.
-
Elimination (E2) Reactions: If your nucleophile is also a strong base, it can promote an E2 elimination reaction, leading to the formation of a vinylpyridine derivative. This is more likely with sterically hindered bases.
-
Mitigation: Use a less hindered, more nucleophilic reagent if possible. Lowering the reaction temperature can also favor substitution over elimination.
-
-
Over-alkylation: For nucleophiles with multiple reactive sites (e.g., primary amines), dialkylation can be a significant issue.
-
Solution: Use a large excess of the nucleophile to favor mono-alkylation. Alternatively, protecting one of the reactive sites on the nucleophile before the reaction and deprotecting it afterward can be an effective strategy.
-
-
Reaction with Solvent: In some cases, the solvent can act as a nucleophile, leading to unwanted byproducts. For example, in a solvent like methanol, you might observe the formation of the corresponding methyl ether.
-
Recommendation: Choose a non-nucleophilic solvent whenever possible.
-
Logical Relationship: Factors Influencing Side Product Formation
Caption: Factors leading to common side products.
Section 3: Experimental Protocols and Purification
Question: Can you provide a general, step-by-step protocol for a typical nucleophilic substitution reaction with this compound?
Answer: Certainly. The following is a general protocol for the N-alkylation of a primary amine. This should be adapted based on the specific nucleophile and reaction scale.
Experimental Protocol: N-Alkylation of a Primary Amine
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.2 equivalents) and a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
-
Add a non-nucleophilic base such as potassium carbonate (2.0 equivalents).
-
-
Reagent Addition:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent.
-
Add the solution of the pyridine derivative dropwise to the stirred amine solution at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.[6]
-
Question: What are the best practices for purifying the product of a reaction involving this compound?
Answer: The purification strategy will depend on the properties of your product and any remaining impurities.
-
Column Chromatography: This is the most common and effective method for purifying products from these reactions.[6]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A solvent system with a polarity that provides good separation of your product from starting materials and byproducts should be chosen. A gradient elution is often effective.
-
-
Recrystallization: If your product is a solid, recrystallization can be an excellent method for achieving high purity.[6]
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6]
-
-
Washing/Extraction: A simple aqueous work-up can often remove inorganic salts and water-soluble impurities.
| Purification Method | Best For | Key Considerations |
| Column Chromatography | Most products, separation of closely related compounds.[6] | Choice of solvent system is critical for good separation. |
| Recrystallization | Solid products.[6] | Requires finding a suitable solvent or solvent pair.[6] |
| Aqueous Work-up | Removal of inorganic salts and polar impurities. | Ensure your product is not water-soluble. |
Section 4: Safety and Handling
Question: What are the primary safety concerns when working with this compound?
Answer: As with any reactive chemical, proper safety precautions are essential.
-
Toxicity and Irritation: This compound is likely to be an irritant to the skin, eyes, and respiratory system.[3] It may be harmful if swallowed or inhaled.[7]
-
Handling: Always handle this reagent in a well-ventilated fume hood.[3][8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[3] Avoid generating dust if it is a solid.[7]
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this compound.[3][4][7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. 1227576-08-0 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine AKSci 3754EF [aksci.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. acrospharma.co.kr [acrospharma.co.kr]
Technical Support Center: Scalable Synthesis of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine Derivatives
Welcome to the technical support center for the synthesis of 3-(bromomethyl)-2-(trifluoromethyl)pyridine derivatives. This guide is designed for researchers, process chemists, and drug development professionals who are working with or scaling up this critical chemical intermediate. As a key structural motif in modern agrochemicals and pharmaceuticals, the reliable synthesis of this compound is paramount.[1][2][3] This document provides field-proven insights, troubleshooting guides for common experimental hurdles, and scalable protocols, all grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most industrially viable and scalable method is the free-radical bromination of the methyl group of 3-methyl-2-(trifluoromethyl)pyridine. This reaction is typically performed using N-Bromosuccinimide (NBS) as the bromine source in a suitable non-polar solvent, initiated by either a radical initiator (like AIBN or benzoyl peroxide) or UV light.[4][5] This approach is favored over using elemental bromine (Br₂) due to better selectivity, easier handling of the solid NBS reagent, and the generation of fewer corrosive byproducts like HBr in the main reaction pathway.[5]
Q2: Why is free-radical bromination at the 3-methyl position selective over aromatic ring bromination?
The methyl group is at a "benzylic-like" position. The pyridine ring, especially with the electron-withdrawing trifluoromethyl group at the 2-position, makes the C-H bonds of the adjacent methyl group weaker and more susceptible to hydrogen abstraction by a bromine radical. The resulting radical intermediate is stabilized by resonance with the aromatic pyridine system. Under radical conditions (low concentration of Br₂), this benzylic-type halogenation is kinetically favored over electrophilic aromatic substitution on the electron-deficient pyridine ring.[5][6]
Q3: What are the critical process parameters to control for a successful and scalable bromination reaction?
Several parameters are crucial for maximizing yield and minimizing impurities:
-
Reagent Quality: Use freshly recrystallized NBS. Impurities in old NBS can inhibit the reaction.
-
Initiator Concentration: The amount of radical initiator should be catalytic, typically 0.01 to 0.1 equivalents. Too much initiator can lead to side reactions.[4]
-
Temperature Control: The reaction temperature must be carefully controlled to match the decomposition rate of the chosen initiator (e.g., AIBN decomposes effectively around 70-80 °C). Overheating can lead to non-selective bromination and the formation of dibrominated byproducts.
-
Light Source (if used): When using photo-initiation, the wavelength and intensity of the UV lamp must be consistent to ensure a steady rate of radical formation.
-
Mixing: Good agitation is essential on a large scale to maintain a homogenous temperature and concentration of reagents, especially since NBS and its byproduct, succinimide, have limited solubility in many organic solvents.
Q4: How can I effectively monitor the reaction's progress?
Reaction monitoring is key to preventing over-bromination. The disappearance of the starting material, 3-methyl-2-(trifluoromethyl)pyridine, and the appearance of the product can be tracked using:
-
Thin Layer Chromatography (TLC): A quick and effective method for qualitative analysis.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate and the formation of byproducts.
-
Visual Observation: In some systems, the reaction progress can be followed by observing the dense NBS at the bottom of the flask being replaced by the less dense succinimide, which floats to the surface.[7]
Q5: What is the stability of this compound, and what are the proper storage conditions?
The product is a potent lachrymator and should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). It can be sensitive to moisture and basic conditions, which can lead to hydrolysis of the bromomethyl group. For long-term storage, it is recommended to keep the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C).
Troubleshooting Guide: Radical Bromination with NBS
This section addresses common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Poor Reagent Quality: Old or impure NBS may contain radical scavengers or have reduced activity. | 1. Recrystallize NBS from water before use. Ensure the radical initiator (e.g., AIBN) is fresh. |
| 2. Ineffective Initiation: The reaction temperature may be too low for the thermal initiator, or the UV lamp may be malfunctioning. | 2. Confirm the half-life temperature of your initiator and ensure the reaction is maintained at that temperature. For photo-initiation, check the lamp's output. A small amount of HBr can sometimes help initiate the reaction.[7] | |
| 3. Presence of Inhibitors: The solvent or starting material may contain radical scavengers (e.g., antioxidants like BHT). | 3. Use freshly distilled, high-purity solvents. Ensure the starting material is free from preservatives. | |
| Formation of Impurities (Dibromination, Ring Bromination) | 1. Incorrect Stoichiometry: An excess of NBS (>1.2 equivalents) can lead to the formation of 3-(dibromomethyl)-2-(trifluoromethyl)pyridine. | 1. Use a slight excess of NBS (e.g., 1.05–1.1 equivalents). Monitor the reaction closely and stop it once the starting material is consumed. |
| 2. Over-reaction: Allowing the reaction to proceed for too long after the starting material is consumed. | 2. Determine the optimal reaction time through kinetic studies and monitor progress via GC or HPLC. | |
| 3. High Reaction Temperature: Elevated temperatures can decrease selectivity and promote side reactions. | 3. Maintain the reaction at the lowest effective temperature for the chosen initiator. | |
| Difficult Purification / Succinimide Removal | 1. Succinimide in Organic Layer: Succinimide has some solubility in organic solvents and can be difficult to remove with simple water washes. | 1. Perform an aqueous workup using a mild base like saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) solution. This deprotonates the succinimide, forming a salt that is much more soluble in the aqueous layer.[8] Caution: Ensure your product is stable under these basic conditions. |
| 2. Emulsion Formation: Emulsions can form during the aqueous workup, complicating phase separation. | 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Filtering the entire mixture through a pad of Celite® can also be effective.[8] | |
| 3. Co-crystallization: Succinimide may co-crystallize with the product, making purification by recrystallization challenging. | 3. Thoroughly remove succinimide via an effective aqueous wash before attempting recrystallization. If issues persist, column chromatography on silica gel is a reliable purification method. | |
| Product Decomposition During Workup | 1. Hydrolysis: The bromomethyl group is susceptible to hydrolysis, especially under basic conditions or at elevated temperatures. | 1. Keep the workup and purification steps at or below room temperature. Minimize the time the product is in contact with aqueous base. |
| 2. Thermal Instability: Prolonged heating during solvent removal can degrade the product. | 2. Use a rotary evaporator at reduced pressure and moderate temperature (e.g., <40 °C) to remove solvents. |
Scalable Experimental Protocol
This protocol describes a scalable synthesis of this compound from 3-methyl-2-(trifluoromethyl)pyridine.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. The product is a lachrymator. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Reagents & Equipment:
-
3-methyl-2-(trifluoromethyl)pyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq), recrystallized
-
Azobisisobutyronitrile (AIBN) (0.02 eq)
-
Carbon tetrachloride (CCl₄) or another suitable solvent (e.g., chlorobenzene)
-
Reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: To the reaction vessel, charge 3-methyl-2-(trifluoromethyl)pyridine and the solvent (approx. 5-10 mL per gram of starting material). Begin stirring and purge the vessel with nitrogen.
-
Reagent Addition: Add the recrystallized NBS and AIBN to the mixture.
-
Heating & Reflux: Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain this temperature. The reaction is initiated by the thermal decomposition of AIBN.
-
Monitoring: Monitor the reaction progress every 30-60 minutes by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated Na₂S₂O₃ solution to destroy any unreacted NBS and bromine.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator (water bath <40 °C).
-
Purification: The resulting crude oil or solid can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product.
Visual Workflow and Troubleshooting Logic
The following diagram outlines the synthetic workflow and key decision points for troubleshooting.
Caption: Workflow for the synthesis and troubleshooting of this compound.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
The Trifluoromethyl Advantage: A Comparative Guide to the Reactivity of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine
Introduction: The Strategic Importance of Bromomethylpyridines in Synthesis
In the intricate world of medicinal chemistry and drug development, bromomethylpyridines serve as indispensable building blocks. Their inherent reactivity and the versatile synthetic handles they offer allow for the construction of complex molecular architectures found in a multitude of pharmacologically active agents. The strategic placement of substituents on the pyridine ring can dramatically alter the reactivity of the bromomethyl group, a nuance that skilled chemists leverage to control synthetic outcomes.
This guide provides an in-depth, objective comparison of the reactivity of 3-(bromomethyl)-2-(trifluoromethyl)pyridine against other positional isomers and non-fluorinated analogues. We will dissect the underlying electronic and steric principles that govern its reactivity in nucleophilic substitution reactions and provide supporting data from analogous chemical systems to offer a clear, evidence-based perspective for researchers, scientists, and drug development professionals. Understanding these differences is not merely academic; it is critical for optimizing reaction conditions, maximizing yields, and accelerating the discovery of novel therapeutics.
Theoretical Framework: Unpacking the Factors Governing SN2 Reactivity
The primary reaction pathway for primary halides like bromomethylpyridines with a wide range of nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction.[1][2] The rate of this concerted, single-step mechanism is governed by several key factors: the strength of the nucleophile, the nature of the leaving group, the solvent, and, most importantly for this discussion, the structure of the electrophile.[1][3][4]
Two main structural features dictate the reactivity of a bromomethylpyridine electrophile:
-
Electronic Effects: The SN2 transition state involves the formation of a partial negative charge as the nucleophile attacks and the leaving group departs.[5] Electron-withdrawing groups (EWGs) attached to the aromatic ring can stabilize this transition state, thereby increasing the electrophilicity of the benzylic/picolylic carbon and accelerating the reaction.[6]
-
Steric Hindrance: The SN2 mechanism relies on a "backside attack" trajectory of the nucleophile on the carbon bearing the leaving group.[2][7] Bulky groups near the reaction center can physically obstruct this approach, significantly slowing down the reaction rate.[2][7]
The Trifluoromethyl Group: A Potent Electronic Modulator
The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[8] Its strong inductive effect (-I) arises from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and draws electron density away from the attached aromatic ring. This property is known to enhance metabolic stability and lipophilicity, which can improve a drug's absorption and bioavailability.[8] In the context of reactivity, this potent -I effect is the dominant factor.
Comparative Reactivity Analysis: A Tale of Isomers
The reactivity of a bromomethylpyridine is a delicate interplay between the position of the electron-withdrawing pyridine nitrogen and the nature and position of other substituents. Let's analyze how this compound stands apart.
The Powerhouse: this compound
In this isomer, the bromomethyl group at the 3-position is flanked by the pyridine nitrogen (at position 1) and a powerful -CF₃ group at the 2-position.
-
Steric Considerations: While ortho substituents can sometimes cause steric hindrance, the linear nature of the C-CF₃ bond and the relatively small size of the fluorine atoms mean that the steric impediment from an ortho -CF₃ group is generally considered minimal and is far outweighed by its powerful electronic activation.
Alternative Isomers: A Study in Contrasts
To appreciate the unique reactivity of the 2-CF₃, 3-CH₂Br isomer, we must compare it to other structural possibilities.
-
2-(Bromomethyl)-3-(trifluoromethyl)pyridine: Here, the positions are swapped. The bromomethyl group is now at the 2-position, directly adjacent to the electron-withdrawing pyridine nitrogen. 2-Picolyl halides are known to be highly reactive due to the proximity of the nitrogen atom, which helps stabilize the SN2 transition state. However, the -CF₃ group is now at the 3-position, where its inductive effect on the 2-bromomethyl group is attenuated by distance. Therefore, while still a reactive compound, it is predicted to be less reactive than its this compound counterpart, where the -CF₃ group is directly adjacent (ortho) to the reaction center.
-
4-(Bromomethyl)-2-(trifluoromethyl)pyridine: In this arrangement, the -CF₃ group is again ortho to the pyridine nitrogen but meta to the bromomethyl group. Its electron-withdrawing influence on the reaction center is weaker than in the ortho position. The reactivity would be higher than a simple 4-(bromomethyl)pyridine but significantly lower than the this compound.
-
Bromomethylpyridines (Non-fluorinated):
-
2-(Bromomethyl)pyridine: Highly reactive due to the inductive effect of the adjacent ring nitrogen.
-
3-(Bromomethyl)pyridine: Less reactive than the 2-isomer. The nitrogen's electron-withdrawing effect is weaker at the meta position.
-
4-(Bromomethyl)pyridine: Reactivity is comparable to or slightly higher than the 3-isomer, as the para position allows for some resonance stabilization of the transition state.
-
Data-Driven Comparison: Insights from Analogous Systems
Studies on nucleophilic substitution reactions of benzyl halides have consistently shown that strong electron-withdrawing groups accelerate SN2 reactions. For example, while 4-nitrobenzyl chloride reacts about 3000 times slower than benzyl chloride under SN1 conditions (due to destabilization of the carbocation intermediate), this same electronic effect dramatically accelerates the SN2 pathway by stabilizing the electron-rich transition state.[6]
The following table summarizes the predicted relative reactivity for SN2 reactions based on these established electronic and steric principles.
| Compound | Key Structural Features | Predicted Relative SN2 Reactivity | Rationale |
| This compound | -CH₂Br is ortho to a strong EWG (-CF₃). | Highest | Powerful inductive electron withdrawal from the adjacent -CF₃ group massively increases the electrophilicity of the reaction center. |
| 2-(Bromomethyl)-3-(trifluoromethyl)pyridine | -CH₂Br is ortho to pyridine N; meta to -CF₃. | High | Activated by adjacent pyridine nitrogen, but the electronic effect of the -CF₃ group is less pronounced at the meta position. |
| 2-(Bromomethyl)pyridine | -CH₂Br is ortho to pyridine N. | High | Strongly activated by the inductive effect of the adjacent ring nitrogen. |
| 4-(Bromomethyl)-2-(trifluoromethyl)pyridine | -CH₂Br is meta to -CF₃. | Moderate | The inductive effect of the -CF₃ group is attenuated by distance. |
| 4-(Bromomethyl)pyridine | -CH₂Br is para to pyridine N. | Moderate | Moderate activation from the pyridine nitrogen at the para position. |
| 3-(Bromomethyl)pyridine | -CH₂Br is meta to pyridine N. | Lowest | Weakest electronic activation from the pyridine nitrogen among the isomers. |
Experimental Protocol: A Framework for Empirical Validation
To empirically validate the predicted reactivity differences, a competitive kinetic experiment can be readily designed. The following protocol outlines a standard procedure for comparing the SN2 reactivity of different bromomethylpyridines using the Finkelstein reaction.
Objective: To determine the relative reaction rates of various bromomethylpyridine isomers in an SN2 reaction with sodium iodide in acetone.
Materials:
-
This compound
-
Other bromomethylpyridine isomers for comparison (e.g., 2-(bromomethyl)pyridine, 3-(bromomethyl)pyridine)
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous HPLC grade
-
Internal standard (e.g., naphthalene or durene)
-
Reaction vials, magnetic stir bars, thermostat-controlled reaction block or water bath
-
HPLC or GC-MS system for analysis
Procedure:
-
Solution Preparation:
-
Prepare a 0.2 M stock solution of NaI in anhydrous acetone.
-
For each bromomethylpyridine isomer, prepare a 0.1 M stock solution in anhydrous acetone containing a known concentration (e.g., 0.05 M) of the internal standard.
-
-
Reaction Setup:
-
In separate reaction vials, place 1.0 mL of each respective bromomethylpyridine stock solution.
-
Place the vials in a thermostat-controlled block set to a constant temperature (e.g., 25 °C or 40 °C) and allow them to equilibrate for 10 minutes.
-
-
Reaction Initiation:
-
To initiate the reactions simultaneously, add 1.0 mL of the 0.2 M NaI stock solution to each vial. Start a timer immediately.
-
-
Time-Course Sampling:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial.
-
Immediately quench the aliquot in a separate vial containing a diluent (e.g., 950 µL of cold acetone/water mixture) to stop the reaction.
-
-
Analysis:
-
Analyze the quenched samples by HPLC or GC-MS.
-
Monitor the disappearance of the starting bromomethylpyridine peak relative to the constant peak of the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of the remaining bromomethylpyridine at each time point.
-
Plot ln([Substrate]) versus time. For a pseudo-first-order reaction (with a large excess of nucleophile, though not the case here, the principle of comparing initial rates holds), the slope of this line is related to the rate constant.
-
Compare the slopes or the half-lives of the reactions to determine the relative reactivity of the isomers.
-
Visualizations: Structural and Mechanistic Diagrams
Diagram 1: Structures of Compared Bromomethylpyridines
Caption: Key bromomethylpyridine isomers discussed in this guide.
Diagram 2: Generalized SN2 Reaction Mechanism
Caption: Concerted backside attack in the SN2 mechanism.
Diagram 3: Experimental Workflow for Comparative Kinetics
Caption: Workflow for comparing SN2 reaction rates.
Conclusion
The strategic placement of a trifluoromethyl group on the pyridine ring profoundly impacts the reactivity of an adjacent bromomethyl group. Based on fundamental principles of physical organic chemistry and supported by reactivity trends in analogous systems, This compound is predicted to be the most reactive among its common isomers in SN2 reactions. Its reactivity is amplified by the powerful inductive electron-withdrawing effect of the ortho -CF₃ group, which significantly enhances the electrophilicity of the methylene carbon.
This heightened reactivity makes it a uniquely valuable tool for synthetic chemists, enabling efficient nucleophilic substitutions under mild conditions where other isomers might be sluggish. For professionals in drug discovery, leveraging this enhanced reactivity can streamline synthetic routes, improve yields, and ultimately accelerate the path to novel molecular entities.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SN2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]
- 4. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
A Synthetic Chemist's Comparative Guide to Bromomethyl-Trifluoromethyl-Pyridine Isomers
Introduction: The Strategic Value of Trifluoromethylpyridines in Modern Chemistry
In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties has become an indispensable tool for tuning molecular properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and alter electronic characteristics, thereby improving the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. When appended to a pyridine scaffold, the trifluoromethyl group creates a class of building blocks—trifluoromethylpyridines (TFMPs)—with significant utility. This guide offers an in-depth comparison of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine and its key isomers, providing researchers, scientists, and drug development professionals with a critical analysis of their synthesis and reactivity, supported by experimental data. Understanding the nuanced differences between these isomers is paramount for making informed decisions in the design and execution of synthetic strategies.
The Isomeric Landscape: A Comparative Overview
The relative positioning of the bromomethyl and trifluoromethyl groups on the pyridine ring profoundly influences the accessibility and reactivity of these building blocks. This guide will focus on the comparative analysis of the following key isomers:
-
This compound
-
2-(Bromomethyl)-3-(trifluoromethyl)pyridine
-
4-(Bromomethyl)-2-(trifluoromethyl)pyridine
Synthesis of Bromomethyl-Trifluoromethyl-Pyridine Building Blocks: A Comparative Analysis
The most common and practical approach to synthesizing these bromomethylated TFMPs involves a two-step sequence:
-
Synthesis of the corresponding methyl-trifluoromethyl-pyridine precursor.
-
Free-radical bromination of the methyl group.
Step 1: Synthesis of Methyl-Trifluoromethyl-Pyridine Precursors
The synthesis of methyl-trifluoromethyl-pyridines can be achieved through various methods, with the most prevalent being the chlorine/fluorine exchange of a corresponding methyl-trichloromethyl-pyridine or through cyclocondensation reactions using trifluoromethyl-containing building blocks.[1] For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for many TFMP derivatives, can be obtained in good yield via a one-step simultaneous vapor-phase chlorination/fluorination of 3-picoline.[1]
Step 2: Free-Radical Bromination
The benzylic-like methyl group of the pyridine ring is susceptible to free-radical bromination, typically using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.[2]
dot graph "synthesis_workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "General synthetic workflow for bromomethyl-trifluoromethyl-pyridines."
While specific, directly comparative yields for the synthesis of each isomer are not extensively reported in a single study, the general efficiency of free-radical bromination is high. However, a common challenge is the formation of dibrominated side products, which can complicate purification.[3] The choice of solvent can significantly influence the selectivity of the reaction, with less reactive solvents sometimes favoring mono-bromination.[3]
Comparative Reactivity in N-Alkylation Reactions
To provide a quantitative comparison of the reactivity of these isomers, a standardized N-alkylation reaction with a model nucleophile, imidazole, is considered. The reaction of a bromomethylpyridine with imidazole in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile is a common method for synthesizing N-substituted imidazoles.[4]
dot graph "reactivity_comparison" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Comparative reactivity of isomers in N-alkylation."
Analysis of Steric and Electronic Effects
The reactivity of the bromomethyl group in SN2 reactions is influenced by both steric and electronic factors.
-
Steric Hindrance: The trifluoromethyl group is sterically demanding. In the case of This compound , the bulky -CF3 group is adjacent to the reaction center, potentially hindering the backside attack of the nucleophile. This steric clash would be expected to decrease the reaction rate compared to isomers where the -CF3 group is further away. For 2-(Bromomethyl)-3-(trifluoromethyl)pyridine , the steric hindrance from the adjacent -CF3 group is also significant. In contrast, 4-(Bromomethyl)-2-(trifluoromethyl)pyridine has the -CF3 group at a more remote position, which should result in less steric hindrance at the bromomethyl carbon.
-
Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group. This has two opposing effects on an SN2 reaction at the benzylic-like position:
-
Destabilization of the Transition State: The electron-withdrawing nature of the -CF3 group can destabilize the electron-rich pentacoordinate transition state of an SN2 reaction.
-
Activation of the C-Br Bond: The inductive effect of the -CF3 group can make the carbon of the bromomethyl group more electrophilic and thus more susceptible to nucleophilic attack.
-
The net effect on reactivity will depend on the interplay of these steric and electronic factors, which is highly dependent on the specific isomer.
Hypothetical Reactivity Ranking
Based on these principles, a hypothetical reactivity ranking in N-alkylation can be proposed:
-
4-(Bromomethyl)-2-(trifluoromethyl)pyridine (Most Reactive): The -CF3 group is remote from the reaction center, minimizing steric hindrance. The electron-withdrawing effect of the -CF3 group, transmitted through the pyridine ring, still enhances the electrophilicity of the bromomethyl carbon.
-
This compound (Intermediate Reactivity): Significant steric hindrance from the adjacent -CF3 group is expected to slow the reaction.
-
2-(Bromomethyl)-3-(trifluoromethyl)pyridine (Least Reactive): Similar to the 3-bromo-2-CF3 isomer, this compound is expected to exhibit significant steric hindrance. The proximity of the -CF3 group to the nitrogen atom might also influence the overall electron density of the ring in a way that affects the reactivity of the bromomethyl group.
It is important to note that this is a qualitative prediction, and the actual reaction rates would need to be determined experimentally.
Experimental Protocols
General Procedure for the Synthesis of Bromomethyl-Trifluoromethyl-Pyridines
Materials:
-
Methyl-trifluoromethyl-pyridine isomer (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl4) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the methyl-trifluoromethyl-pyridine, NBS, and AIBN.
-
Add the solvent (e.g., CCl4) and heat the mixture to reflux under irradiation with a UV lamp or a high-intensity incandescent lamp.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bromomethyl-trifluoromethyl-pyridine.
General Procedure for N-Alkylation of Imidazole
Materials:
-
Bromomethyl-trifluoromethyl-pyridine isomer (1.0 eq)
-
Imidazole (1.2 eq)
-
Potassium carbonate (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the bromomethyl-trifluoromethyl-pyridine isomer, imidazole, and potassium carbonate.
-
Add anhydrous DMF and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated imidazole derivative.
Conclusion and Outlook
The choice of a specific bromomethyl-trifluoromethyl-pyridine isomer can have a significant impact on the efficiency and outcome of a synthetic sequence. While all isomers are valuable building blocks, their reactivity profiles differ due to the interplay of steric and electronic effects. Based on fundamental principles of organic chemistry, 4-(Bromomethyl)-2-(trifluoromethyl)pyridine is predicted to be the most reactive towards nucleophilic substitution due to reduced steric hindrance. Conversely, isomers with the trifluoromethyl group adjacent to the bromomethyl group, such as This compound and 2-(Bromomethyl)-3-(trifluoromethyl)pyridine , are expected to be less reactive.
This guide provides a framework for understanding and comparing these important synthetic intermediates. However, for any specific application, it is crucial to perform experimental validation to determine the optimal isomer and reaction conditions. As the demand for novel fluorinated molecules in life sciences continues to grow, a deeper understanding of the structure-reactivity relationships of these building blocks will be essential for the development of efficient and innovative synthetic methodologies.
References
Efficacy of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine Derivatives in Biological Assays: A Comparative Guide
In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the biological activity of lead compounds. Among these, the trifluoromethylpyridine scaffold stands out as a privileged structure, imparting favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of the efficacy of trifluoromethylpyridine derivatives in various biological assays, with a particular focus on antiviral and anticancer applications. While specific experimental data for 3-(Bromomethyl)-2-(trifluoromethyl)pyridine derivatives remains limited in publicly accessible literature, this guide will draw upon structurally related analogs and the broader class of trifluoromethylpyridine compounds to provide a robust comparative analysis for researchers, scientists, and drug development professionals.
The rationale behind focusing on trifluoromethylpyridine derivatives lies in the unique properties conferred by the trifluoromethyl (-CF3) group. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance a molecule's potency, membrane permeability, and in vivo half-life. The pyridine ring itself is a common pharmacophore in numerous approved drugs, offering versatile points for chemical modification. The combination of these two structural features creates a powerful platform for the development of novel therapeutic and crop protection agents.
Comparative Efficacy in Antiviral Assays: A Focus on Plant Pathogens
While data on human antiviral applications of this compound derivatives are scarce, significant research has been conducted on related compounds for the control of plant viral diseases. A notable study by Zhang et al. (2022) explored a series of novel trifluoromethylpyridine piperazine derivatives for their activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[1] This provides a valuable dataset for understanding the potential of this chemical class.
Table 1: In Vivo Antiviral Activity of Trifluoromethylpyridine Piperazine Derivatives against TMV and CMV
| Compound ID | Modification on Piperazine Ring | TMV Protective Activity EC50 (µg/mL) | CMV Protective Activity EC50 (µg/mL) | Comparative Standard (Ningnanmycin) TMV EC50 (µg/mL) | Comparative Standard (Ningnanmycin) CMV EC50 (µg/mL) |
| A16 | 4-chlorobenzoyl | 18.4 | 347.8 | 50.2 | 359.6 |
| A1 | benzoyl | >500 | - | 50.2 | 359.6 |
| A2 | 2-chlorobenzoyl | >500 | - | 50.2 | 359.6 |
| A3 | 3-chlorobenzoyl | >500 | 61.0 (Curative) | 50.2 | 359.6 |
| A9 | 2-methylbenzoyl | >500 | - | 50.2 | 359.6 |
| A10 | 3-methylbenzoyl | >500 | - | 50.2 | 359.6 |
| A17 | 4-methylbenzoyl | >500 | - | 50.2 | 359.6 |
| A21 | 4-methoxybenzoyl | >500 | - | 50.2 | 359.6 |
Data extracted from Zhang et al. (2022).[1] EC50 values represent the concentration required to inhibit 50% of the viral activity.
The data clearly indicates that compound A16 possesses the most potent protective activity against both TMV and CMV, significantly outperforming the commercial antiviral agent Ningnanmycin.[1] This highlights the critical role of the substituent on the piperazine ring in modulating antiviral efficacy. The presence of a 4-chlorobenzoyl group in A16 appears to be a key determinant for its superior activity.
Experimental Protocol: Half-Leaf Method for Antiviral Activity Assay
The evaluation of antiviral activity against TMV is commonly performed using the half-leaf method on susceptible host plants like Nicotiana tabacum L.[1]
Step-by-Step Methodology:
-
Virus Inoculation: The whole leaves of healthy Nicotiana tabacum L. plants at the 5-6 leaf stage are dusted with carborundum (600 mesh). A purified TMV solution (concentration of about 6 x 10^-3 mg/mL) is then gently rubbed onto the leaf surface to induce local lesions.
-
Compound Application: The left side of each leaf is treated with the test compound solution (e.g., at 500 µg/mL), while the right side is treated with a solvent control.
-
Incubation: The treated plants are kept in a greenhouse under controlled conditions (28-30°C) for 2-3 days to allow for lesion development.
-
Data Collection: The number of local lesions on both halves of the leaves is counted.
-
Calculation of Inhibition Rate: The protective effect is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100%, where C is the number of lesions on the control half and T is the number of lesions on the treated half.
-
EC50 Determination: To determine the half-maximal effective concentration (EC50), a series of concentrations of the test compounds are evaluated, and the data is analyzed using statistical software.[1]
Comparative Efficacy in Anticancer Assays: Exploring Structurally Related Pyridine and Pyrimidine Derivatives
Table 2: In Vitro Cytotoxicity of Structurally Relevant Trifluoromethyl-Substituted Heterocyclic Derivatives against Various Cancer Cell Lines
| Compound Class | Specific Derivative (if available) | Cancer Cell Line | IC50 (µM) | Reference Compound (if available) | IC50 (µM) | Reference |
| Trifluoromethyl-substituted Pyrimidine | Compound 17v | H1975 (Lung Cancer) | 2.27 | 5-FU | 9.37 | [3] |
| Trifluoromethyl-substituted Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Melanoma) | 24.4 | - | - | [4] |
| Trifluoromethyl-substituted Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanoma) | 25.4 | - | - | [4] |
| Pyridine-derived VEGFR-2 Inhibitor | Compound 10 | HepG2 (Liver Cancer) | 4.25 | Sorafenib | 9.18 | [8] |
| Pyridine-derived VEGFR-2 Inhibitor | Compound 10 | MCF-7 (Breast Cancer) | 6.08 | Sorafenib | 5.47 | [8] |
| Diarylpyridine Tubulin Inhibitor | Compound 10t | HeLa (Cervical Cancer) | 0.19 | - | - | [9] |
| Diarylpyridine Tubulin Inhibitor | Compound 10t | MCF-7 (Breast Cancer) | 0.33 | - | - | [9] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The data in Table 2 showcases the potent anticancer activity of various trifluoromethyl-substituted and pyridine-containing scaffolds. For instance, a trifluoromethyl-substituted pyrimidine derivative (Compound 17v) exhibited significantly better activity against H1975 lung cancer cells than the standard chemotherapeutic agent 5-FU.[3] Similarly, pyridine-based compounds have shown promise as inhibitors of key cancer-related targets like VEGFR-2 and tubulin.[8][9]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 × 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals formed by viable cells are dissolved by adding 130 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The plate is incubated for an additional 15 minutes with shaking, and the absorbance is measured on a microplate reader at a wavelength of 492 nm.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Mechanistic Insights: Potential Signaling Pathways and Modes of Action
The biological efficacy of trifluoromethylpyridine derivatives is intrinsically linked to their ability to modulate specific cellular pathways. Based on studies of related compounds, several potential mechanisms of action can be proposed.
Antiviral Mechanism of Action
In the context of plant viruses, trifluoromethylpyridine piperazine derivatives have been shown to induce systemic acquired resistance (SAR) in plants.[1] This is achieved by enhancing the activities of defense-related enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL).[1]
Caption: Proposed antiviral mechanism of trifluoromethylpyridine derivatives.
Anticancer Mechanisms of Action
The anticancer activity of pyridine-containing compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell signaling and proliferation.[5][6][7] Two prominent targets are receptor tyrosine kinases like EGFR and VEGFR-2, and components of the cytoskeleton like tubulin.[9][10]
1. Kinase Inhibition (EGFR/VEGFR-2): Many pyridine derivatives act as competitive inhibitors at the ATP-binding site of kinases, thereby blocking downstream signaling pathways that promote cell growth, proliferation, and angiogenesis.[5][6][7]
Caption: Inhibition of Receptor Tyrosine Kinase signaling by pyridine derivatives.
2. Tubulin Polymerization Inhibition: Certain pyridine derivatives can bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[9][11] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.
Caption: Disruption of microtubule dynamics by pyridine-based tubulin inhibitors.
Conclusion and Future Directions
This guide highlights the significant potential of trifluoromethylpyridine derivatives as bioactive compounds in both agricultural and pharmaceutical applications. While direct experimental data on this compound derivatives is currently lacking in the public domain, the comparative analysis of structurally related compounds provides a strong rationale for their further investigation.
The potent antiviral activity of trifluoromethylpyridine piperazine derivatives against plant viruses suggests that similar scaffolds could be explored for activity against human viruses. In the realm of oncology, the demonstrated efficacy of pyridine-based compounds as kinase and tubulin inhibitors provides a clear path for the design and synthesis of novel anticancer agents based on the this compound core.
Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions to establish a clear structure-activity relationship (SAR). Screening these compounds in a broad range of biological assays, including antiviral and anticancer panels, will be crucial for identifying lead candidates for further development. Mechanistic studies will also be essential to elucidate their precise modes of action and to optimize their therapeutic potential. The insights provided in this guide offer a solid foundation for researchers to embark on these exciting avenues of discovery.
References
- 1. İstanbul Journal of Pharmacy » Submission » Imidazopyridine scaffold as an effective tubulin polymerization inhibitor [dergipark.org.tr]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Multi-Technique Spectroscopic Guide for the Structural Confirmation of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides a comprehensive, in-depth comparison and workflow for the unambiguous structural confirmation of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine. We will move beyond simple data reporting to explain the causal links between molecular structure and spectroscopic output, establishing a self-validating system for analysis. By integrating data from Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy, we can definitively confirm product identity and purity, a critical step in any synthetic chemistry workflow, particularly in pharmaceutical and agrochemical research.
The Imperative for Rigorous Structural Elucidation
In the synthesis of complex organic molecules, particularly heteroaromatic compounds like this compound, the potential for isomeric byproducts is a significant challenge. The precise arrangement of the bromomethyl and trifluoromethyl groups on the pyridine ring dictates the molecule's chemical reactivity and, ultimately, its biological activity. A simple misplacement of a substituent can lead to a completely different and inactive—or even toxic—compound.
For instance, the synthesis of the target molecule could potentially yield isomers such as 5-(Bromomethyl)-2-(trifluoromethyl)pyridine or the hydrolysis byproduct 3-(Hydroxymethyl)-2-(trifluoromethyl)pyridine. Relying on a single analytical technique is often insufficient to distinguish these possibilities. This guide, therefore, champions a multi-pronged approach, where the strengths of different spectroscopic methods are leveraged synergistically to build an unassailable case for the product's structure.
Below is a visual workflow outlining the integrated analytical process.
Caption: Integrated workflow for spectroscopic structure validation.
Nuclear Magnetic Resonance (NMR): The Cornerstone of Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a suite of three NMR experiments—¹H, ¹³C, and ¹⁹F—is essential.
Causality Behind NMR Analysis
-
¹H NMR reveals the number of different proton environments and their neighboring protons through spin-spin coupling. The splitting pattern of the aromatic protons is highly diagnostic of the substitution pattern on the pyridine ring.
-
¹³C NMR provides a count of unique carbon atoms and information about their electronic environment. The key diagnostic feature here is the coupling between the carbon and fluorine atoms of the CF₃ group, which results in a characteristic quartet.
-
¹⁹F NMR is exceptionally sensitive and specific for fluorine-containing compounds.[1] The trifluoromethyl group should appear as a singlet in a predictable chemical shift region, confirming its presence and electronic environment. The chemical shift of ¹⁹F is highly sensitive to its surroundings, making it an excellent probe.[2][3]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the synthesized product. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[4][5] Transfer the solution to a 5 mm NMR tube.
-
Expert Insight: CDCl₃ is a preferred solvent due to its excellent dissolving power for many organic compounds and its relatively clean spectral window.[4]
-
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) spectrometer.
-
Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence.
-
Use a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum without proton decoupling to observe any potential long-range H-F coupling (though unlikely to be significant for the CF₃ group).
-
Use an external reference standard like CFCl₃ (0 ppm) or an internal standard if available. The chemical shift range for fluorine is wide, so ensure the spectral width is adequate.[6][7]
-
Trustworthiness Check: The observation of a single, sharp singlet for the CF₃ group in the ¹⁹F spectrum is a strong indicator of product purity and the absence of diastereotopic environments.
-
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Confirmer
While NMR defines the atomic connectivity, HRMS confirms the elemental composition with high precision.[8][9] It provides the exact mass of the molecule, allowing for the determination of a unique molecular formula.
Causality Behind HRMS Analysis
For this compound (C₇H₅BrF₃N), HRMS serves two critical functions:
-
Exact Mass Measurement: HRMS can measure mass to several decimal places, distinguishing the target molecule from others with the same nominal mass.[10] This precision is essential for confirming the elemental formula.[11][12]
-
Isotopic Pattern Recognition: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic molecular ion cluster with two peaks of almost equal intensity (M⁺ and M+2), providing definitive evidence for the presence of a single bromine atom.[13][14][15]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Data Acquisition:
-
Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer in positive ion mode.
-
Infuse the sample directly or via LC injection.
-
Acquire data over a mass range of m/z 50-500.
-
Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺.
-
Observe the isotopic pattern for the [M+H]⁺ cluster. Look for two peaks separated by ~2 Da with nearly equal intensity.
-
Use the instrument's software to calculate the elemental composition from the measured exact mass of the monoisotopic peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.[16] For pyridine derivatives, it is instrumental in confirming the presence of specific substituents and the integrity of the aromatic ring.[16][17]
Causality Behind FT-IR Analysis
The vibrational frequencies of chemical bonds are sensitive to their environment. For our target molecule, we expect to see characteristic absorption bands corresponding to:
-
C-F stretching: Strong absorptions typically in the 1100-1300 cm⁻¹ region, indicative of the CF₃ group.
-
Pyridine Ring (C=N, C=C) stretching: Multiple bands in the 1400-1600 cm⁻¹ region.[17]
-
Aromatic C-H stretching: Absorptions just above 3000 cm⁻¹.
-
Aliphatic C-H stretching: Absorptions from the CH₂ group just below 3000 cm⁻¹.
-
C-Br stretching: A weaker absorption in the fingerprint region, typically around 600-700 cm⁻¹.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the key vibrational bands and compare them to expected frequencies for the functional groups in the target structure.
Data Integration and Comparative Analysis
The true power of this multi-technique approach lies in the integration of all data points. A single dataset might be ambiguous, but together they provide a self-validating confirmation of the structure. The table below compares the expected spectroscopic data for the target product against plausible alternatives.
| Spectroscopic Feature | This compound (Target) | Isomer: 5-(Bromomethyl)-2-(trifluoromethyl)pyridine | Impurity: 3-(Hydroxymethyl)-2-(trifluoromethyl)pyridine |
| ¹H NMR (Aromatic) | 3 distinct protons, complex splitting (e.g., dd, dd, t) | 3 distinct protons, different splitting (e.g., d, dd, d) | 3 distinct protons, similar pattern to target but different shifts |
| ¹H NMR (-CH₂X) | Singlet, ~4.5-4.7 ppm (-CH₂Br ) | Singlet, ~4.5-4.7 ppm (-CH₂Br ) | Singlet, ~4.8 ppm (-CH₂OH ), plus a broad -OH singlet |
| ¹⁹F NMR (CF₃) | Singlet, approx. -60 to -65 ppm | Singlet, different chemical shift due to altered electronics | Singlet, similar chemical shift to target |
| HRMS (Exact Mass) | C₇H₅BrF₃N, [M+H]⁺ ≈ 255.9606 | C₇H₅BrF₃N, [M+H]⁺ ≈ 255.9606 (Identical) | C₇H₆F₃NO, [M+H]⁺ ≈ 178.0474 (Different) |
| HRMS (Isotope Pattern) | M:M+2 ≈ 1:1 (presence of Br) | M:M+2 ≈ 1:1 (presence of Br) | No characteristic Br or Cl pattern |
| FT-IR (Key Bands) | C-F, C-Br, Pyridine C=N/C=C | C-F, C-Br, Pyridine C=N/C=C | C-F, Broad O-H stretch (~3300 cm⁻¹) , Pyridine C=N/C=C |
Note: Exact NMR chemical shifts are dependent on solvent and concentration but relative positions and splitting patterns are diagnostic.
Caption: Logical diagram for differentiating the target from a key impurity.
This integrated analysis demonstrates the self-validating nature of the workflow. For example, HRMS alone cannot distinguish between isomers, but ¹H NMR can, based on the unique splitting patterns of the aromatic protons. Similarly, while the ¹⁹F NMR of the target and its hydrolysis byproduct might be similar, HRMS and FT-IR would immediately differentiate them based on the mass difference and the presence or absence of the bromine isotope pattern and the O-H stretch, respectively.
Conclusion
The structural confirmation of this compound requires a meticulous and integrated analytical approach. By combining the detailed connectivity information from ¹H, ¹³C, and ¹⁹F NMR, the definitive elemental formula from HRMS, and the functional group fingerprint from FT-IR, researchers can establish the identity and purity of their product with the highest degree of confidence. This guide provides the protocols and, more importantly, the scientific rationale to empower scientists to make informed decisions, ensuring the integrity of their research and the quality of the materials used in drug discovery and development.
References
- 1. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 2. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 5. NMR Solvents [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. measurlabs.com [measurlabs.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. tutorchase.com [tutorchase.com]
- 16. benchchem.com [benchchem.com]
- 17. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
Comparative study of trifluoromethylating agents versus using 3-(Bromomethyl)-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethylpyridine moiety into molecular scaffolds is a highly effective strategy in modern medicinal chemistry and agrochemical design. The unique electronic properties of the trifluoromethyl group, combined with the pharmacological relevance of the pyridine ring, can significantly enhance a compound's metabolic stability, lipophilicity, and target-binding affinity. This guide provides an in-depth comparative analysis of two principal synthetic strategies for introducing this valuable structural motif: the de novo construction of the trifluoromethylpyridine core versus the use of versatile building blocks like 3-(Bromomethyl)-2-(trifluoromethyl)pyridine for direct alkylation.
Strategic Approaches to Trifluoromethylpyridine Incorporation
Two divergent synthetic philosophies dominate the landscape of trifluoromethylpyridine synthesis:
-
"Bottom-up" or De Novo Synthesis: This approach involves constructing the trifluoromethylated pyridine ring from simpler, often acyclic, precursors or by modifying an existing pyridine ring. This strategy offers flexibility in the placement of various substituents on the pyridine core.
-
Building Block Approach: This strategy utilizes a pre-formed trifluoromethylpyridine derivative, such as this compound, which acts as an electrophile for the alkylation of a wide range of nucleophiles. This method is often more direct for late-stage functionalization.
This guide will dissect these two approaches, providing a comparative analysis of their respective strengths and weaknesses, supported by experimental data and detailed protocols.
The Case Study: Synthesis of a Doravirine Precursor
A compelling illustration of these divergent strategies can be found in the synthesis of precursors to Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The core of Doravirine features a 3-substituted-2-(trifluoromethyl)pyridone.
Strategy A: De Novo Ring Synthesis (Cyclocondensation)
One reported industrial synthesis of a key pyridone intermediate for Doravirine involves the construction of the ring system from acyclic building blocks. This multi-step process typically starts with readily available materials and builds the complexity of the molecule sequentially. A key step often involves the cyclization of a trifluoromethyl-containing precursor.[1]
Strategy B: Direct Alkylation using this compound
An alternative and more direct approach to a similar pyridone core involves the N-alkylation of a pre-existing pyridone with a suitable electrophile. While not the exact industrial route for Doravirine, this strategy is a common and powerful method for accessing such scaffolds. For the purpose of this comparison, we will consider the analogous reaction using this compound as the alkylating agent.
The following diagram illustrates the conceptual difference between these two strategies:
Caption: Divergent synthetic strategies for constructing a trifluoromethylpyridone core.
Comparative Analysis of Synthetic Strategies
| Feature | Strategy A: De Novo Ring Synthesis | Strategy B: Direct Alkylation with this compound |
| Generality & Scope | Highly versatile for accessing a wide range of substitution patterns on the pyridine ring. | Limited by the availability of the specific building block. Best for introducing the (2-trifluoromethyl)pyridin-3-ylmethyl moiety. |
| Convergence | Generally a linear synthesis, which can lead to lower overall yields in multi-step sequences. | More convergent, allowing for late-stage coupling of complex fragments, often resulting in higher overall yields. |
| Step Economy | Typically requires more synthetic steps to construct the core ring system. | Fewer steps are often required if the nucleophilic precursor is readily available. |
| Reaction Conditions | Can involve harsh conditions (e.g., high temperatures, strong acids/bases) for ring formation. | Alkylation reactions are often conducted under milder conditions. |
| Purification | Intermediates may require purification at each step, increasing labor and solvent consumption. | Fewer purification steps may be needed in a more convergent route. |
| Cost-Effectiveness | Can be cost-effective if starting materials are inexpensive and yields are high. | The cost of the building block can be a significant factor, but may be offset by higher efficiency and fewer steps. |
Performance Data: A Comparative Overview
While a direct, side-by-side experimental comparison for the synthesis of a single target molecule is not always available in the literature, we can infer the relative efficiencies of these approaches by examining representative examples.
Table 1: Comparison of Yields for Trifluoromethylpyridine Synthesis
| Synthetic Approach | Target Moiety | Typical Yields | Reference |
| De Novo: Cyclocondensation | Polysubstituted Trifluoromethylpyridines | Good | [2] |
| De Novo: Halogen Exchange | 2,3-dichloro-5-(trifluoromethyl)pyridine | Good (Industrial Scale) | [3] |
| De Novo: C-H Trifluoromethylation | 3-Trifluoromethylpyridine | Moderate to Good (Regioselectivity can be an issue) | [4] |
| Direct Alkylation: N-Nucleophile | N-((2-(Trifluoromethyl)pyridin-3-yl)methyl)aniline | High | Inferred from similar SN2 reactions |
| Direct Alkylation: S-Nucleophile | 3-((Phenylthio)methyl)-2-(trifluoromethyl)pyridine | High | Inferred from similar SN2 reactions |
| Direct Alkylation: O-Nucleophile | 3-(Phenoxymethyl)-2-(trifluoromethyl)pyridine | High | Inferred from similar SN2 reactions |
Note: Yields are highly substrate and condition dependent. The data presented is for comparative purposes based on reported examples and established reaction principles.
Experimental Protocols
To provide a practical context for this comparison, the following section outlines generalized experimental protocols for both synthetic strategies.
Protocol 1: De Novo Synthesis of a Trifluoromethylpyridine via Cyclocondensation
This protocol describes a general procedure for the synthesis of polysubstituted trifluoromethylpyridines from trifluoromethyl-α,β-ynones and β-enamino esters, a method that exemplifies the "bottom-up" approach.[2]
Materials:
-
Trifluoromethyl-α,β-ynone
-
β-enamino ester or β-enamino ketone
-
Zinc Bromide (ZnBr₂)
-
Anhydrous solvent (e.g., Dichloroethane)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a solution of the trifluoromethyl-α,β-ynone (1.0 equiv) and the β-enamino ester or ketone (1.1 equiv) in anhydrous dichloroethane, add ZnBr₂ (1.2 equiv) under an inert atmosphere.
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted trifluoromethylpyridine.
Workflow for De Novo Synthesis:
Caption: General workflow for the de novo synthesis of trifluoromethylpyridines.
Protocol 2: Direct Alkylation using this compound
This protocol provides a general method for the alkylation of a generic nucleophile (amine, thiol, or phenol) with this compound, showcasing the building block approach.
Materials:
-
This compound
-
Nucleophile (e.g., an aniline, a thiophenol, or a phenol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, or Acetone)
-
Standard laboratory glassware
Procedure:
-
To a solution of the nucleophile (1.0 equiv) in the chosen anhydrous solvent, add the base (1.2-2.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to generate the nucleophilic species.
-
Add a solution of this compound (1.1 equiv) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkylated product.
Workflow for Direct Alkylation:
Caption: General workflow for direct alkylation with this compound.
Conclusion and Future Perspectives
Both the de novo synthesis and the building block approach offer powerful and complementary strategies for the synthesis of trifluoromethylpyridine-containing molecules. The choice of method is ultimately dictated by the specific synthetic target, the desired substitution pattern, and considerations of step economy and overall efficiency.
-
Direct Alkylation with this compound excels in its convergence and step economy, making it an ideal choice for late-stage functionalization and for the rapid generation of analogs from a common nucleophilic precursor.
As the demand for novel trifluoromethylated compounds in drug discovery and materials science continues to grow, the development of both more efficient de novo synthetic methods and a wider array of functionalized trifluoromethylpyridine building blocks will be crucial. The judicious application of the principles and protocols outlined in this guide will enable researchers to make informed strategic decisions in the synthesis of their next generation of innovative molecules.
References
- 1. Highly efficient synthesis of HIV NNRTI doravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Divergent synthesis and biological evaluation of 2-(trifluoromethyl)pyridines as virulence-attenuating inverse agonists targeting PqsR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
The Strategic Advantage of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine in Accelerated Drug Discovery
A Comparative Guide to Synthetic Efficiency and Structural Integrity
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] When appended to a pyridine ring, a privileged scaffold in numerous pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) unit offers a powerful tool for molecular optimization. This guide provides an in-depth technical comparison of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine as a key building block for introducing the (2-(trifluoromethyl)pyridin-3-yl)methyl moiety, evaluating its performance against common synthetic alternatives.
The Trifluoromethyl-Pyridine Motif: A Gateway to Enhanced Drug Properties
The electron-withdrawing nature of the trifluoromethyl group profoundly influences the electronic landscape of the pyridine ring, impacting its pKa and modulating interactions with biological targets. Furthermore, the C-F bond's high bond dissociation energy (around 485 kJ/mol compared to ~414 kJ/mol for a C-H bond) renders the CF₃ group exceptionally resistant to metabolic degradation, a critical factor in improving a drug candidate's half-life and bioavailability.[1] Consequently, building blocks that efficiently introduce the trifluoromethylpyridine scaffold are of high value to researchers in drug discovery.
Comparative Analysis of Synthetic Strategies
The introduction of the (2-(trifluoromethyl)pyridin-3-yl)methyl group onto a nucleophilic center (typically a nitrogen, oxygen, or sulfur atom) is a key step in the synthesis of many potential drug candidates. While several methods exist, the choice of reagent is dictated by factors such as reactivity, scale, cost, and functional group tolerance. We will compare three primary approaches.
-
Direct Alkylation with this compound: This reagent is a highly reactive electrophile, ideal for rapid derivatization of lead compounds.
-
Alkylation with 3-(Chloromethyl)-2-(trifluoromethyl)pyridine: A common alternative, often used in larger-scale synthesis where cost and stability are prioritized over raw reactivity.
-
Reductive Amination with 2-(Trifluoromethyl)nicotinaldehyde: A versatile and widely used method, particularly for the alkylation of primary and secondary amines.
Reactivity and Performance Comparison
The primary advantage of This compound lies in its superior reactivity in SN2 reactions. Bromide is an excellent leaving group, significantly better than chloride. This enhanced reactivity translates to milder reaction conditions (often room temperature) and shorter reaction times, which are highly desirable in a fast-paced drug discovery environment where rapid synthesis of analog libraries is crucial. This high reactivity minimizes the risk of side reactions that can occur under harsh conditions or with prolonged heating, leading to cleaner reaction profiles and simpler purification.
In contrast, 3-(Chloromethyl)-2-(trifluoromethyl)pyridine is a less reactive alkylating agent. While this may necessitate more forcing conditions (e.g., higher temperatures, stronger bases, or the addition of a catalyst like sodium iodide to facilitate in situ halide exchange), it can be an advantage in terms of reagent stability and cost-effectiveness for large-scale production. However, for the synthesis of a diverse set of analogs on a laboratory scale, the slower reaction rates can be a significant drawback.
Reductive amination using 2-(Trifluoromethyl)nicotinaldehyde offers a fundamentally different and highly efficient pathway for N-alkylation. This one-pot reaction, which involves the formation of an imine intermediate followed by in situ reduction, is known for its high yields and excellent functional group tolerance. It avoids the direct use of a highly reactive alkyl halide, which can sometimes lead to over-alkylation, especially with primary amines.[2]
A notable real-world example is the synthesis of the CSF-1R inhibitor Pexidartinib . While one might envision a straightforward synthesis using this compound to alkylate an amine precursor, industrial syntheses have often favored alternative routes. For instance, some patented methods utilize reductive amination with the corresponding aldehyde, while others employ alkylation with a chloromethylpyridine derivative, highlighting the trade-offs between reactivity, cost, and scalability in a commercial setting.[3]
Data Presentation: A Qualitative Comparison of Synthetic Reagents
| Feature | This compound | 3-(Chloromethyl)-2-(trifluoromethyl)pyridine | 2-(Trifluoromethyl)nicotinaldehyde |
| Reactivity | Very High | Moderate | N/A (Different Mechanism) |
| Reaction Conditions | Mild (often room temp.) | Harsher (may require heat/catalyst) | Mild |
| Reaction Time | Short | Moderate to Long | Moderate |
| Leaving Group | Excellent (Br⁻) | Good (Cl⁻) | N/A |
| Primary Use Case | Rapid analog synthesis, lab scale | Large-scale synthesis, process chemistry | N-alkylation of primary/secondary amines |
| Potential Issues | Higher cost, potential for over-alkylation | Slower reactions, potential for side reactions at high temps | Limited to N-alkylation |
| Cost-Effectiveness | Lower (for discovery scale) | Higher (for bulk manufacturing) | Generally high |
Experimental Protocols
To provide a practical context, we present generalized protocols for the two most distinct approaches: direct alkylation and reductive amination.
Protocol 1: N-Alkylation using this compound
This protocol describes a typical SN2 reaction for the alkylation of a heterocyclic amine.
Materials:
-
This compound (1.0 eq)
-
Nucleophilic amine (e.g., 5-chloro-7-azaindole) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the nucleophilic amine and anhydrous acetonitrile.
-
Add potassium carbonate to the suspension and stir for 10 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Protocol 2: Reductive Amination using 2-(Trifluoromethyl)nicotinaldehyde
This protocol provides a representative procedure for the synthesis of a secondary amine.
Materials:
-
2-(Trifluoromethyl)nicotinaldehyde (1.0 eq)
-
Primary amine (1.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Acetic Acid (catalytic amount)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the primary amine and 2-(Trifluoromethyl)nicotinaldehyde in anhydrous dichloromethane.
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the desired secondary amine.
Visualization of Synthetic Pathways
The choice of synthetic route is a critical decision in any drug discovery campaign. The following diagrams illustrate the compared reaction pathways and a decision-making workflow.
Caption: Comparison of Direct Alkylation and Reductive Amination pathways.
Caption: Decision workflow for selecting the appropriate synthetic reagent.
Conclusion
This compound emerges as a superior reagent for the rapid synthesis of diverse molecular libraries, a common requirement in the early stages of drug discovery. Its high reactivity allows for mild conditions and short reaction times, facilitating the efficient exploration of structure-activity relationships. While alternatives like the corresponding chloromethyl derivative or aldehyde offer advantages in terms of cost and scalability for process development, the bromomethyl variant provides the tactical speed and efficiency needed to accelerate the discovery of novel therapeutic agents. For researchers and scientists focused on lead optimization, the strategic use of this potent building block can significantly shorten development timelines and enhance the probability of success.
References
Benchmarking Catalyst Performance for C-N Cross-Coupling with 3-(Bromomethyl)-2-(trifluoromethyl)pyridine
A Senior Application Scientist's Guide to Catalyst Selection and Optimization
This guide provides an in-depth comparison of catalytic systems for the functionalization of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine, a critical building block in modern medicinal chemistry. We will move beyond simple protocol listings to explore the causality behind experimental design, offering a framework for rational catalyst selection in the synthesis of complex drug candidates. The focus is on C-N bond formation, a ubiquitous transformation in pharmaceutical development.
Introduction: The Strategic Importance of the 2-(Trifluoromethyl)pyridinylmethyl Moiety
The 2-(trifluoromethyl)pyridine scaffold is a privileged motif in drug discovery. The trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity by altering the electronic properties of the pyridine ring. The specific isomer, 3-(substituted methyl)-2-(trifluoromethyl)pyridine, is a key component in several advanced drug candidates and approved medicines. Its synthesis often relies on the alkylation of nucleophiles with this compound. While this reaction can proceed uncatalyzed, the use of catalysts is often essential to achieve high yields, suppress side reactions, and improve functional group tolerance, particularly with sensitive or weakly nucleophilic substrates.
Reactivity Profile and Catalytic Opportunity
The substrate, this compound, features a benzylic-type bromide. The C-Br bond is activated by the adjacent pyridine ring, making it susceptible to nucleophilic substitution. However, this inherent reactivity can also be a liability, leading to side products through over-alkylation, elimination, or decomposition.
A key challenge is controlling the reaction with weakly nucleophilic amines (e.g., anilines, indoles, carbazoles), which often require harsh conditions (strong bases, high temperatures) that can decompose the starting material. This is where catalysis provides a significant advantage. Transition-metal catalysis, particularly with palladium or nickel, can facilitate the reaction under milder conditions by creating a more reactive metal-amide or metal-alkyl intermediate, thereby avoiding the need for strong bases and high heat.
Comparative Analysis of Catalytic Systems for N-Alkylation
We will benchmark the performance of different catalytic systems for the N-alkylation of carbazole with this compound. Carbazole is a common heterocyclic motif and a representative weak N-nucleophile, making this a suitable model reaction for assessing catalyst efficacy.
Experimental Objective:
To compare the efficiency of different catalytic and non-catalytic methods for the synthesis of 9-((2-(trifluoromethyl)pyridin-3-yl)methyl)-9H-carbazole.
Table 1: Performance Benchmark for N-Alkylation of Carbazole
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 1 | None | K₂CO₃ | DMF | 80 | 18 | ~75-85 | [1] |
| 2 | None | NaH | DMF | 25-80 | 12 | ~80-90 | [2] |
| 3 | Pd₂(dba)₃ / Xantphos (2 mol%) | Cs₂CO₃ | Toluene | 100 | 12 | >95 | [3][4] |
| 4 | NiCl₂(dme) / dcype (5 mol%) | t-BuONa | Dioxane | 60 | 8 | ~92 | [5][6] |
| 5 | None (Phase Transfer) | KOH / TBAB | Toluene/H₂O | 80 | 6 | ~88 | [2] |
Analysis and Interpretation:
-
Uncatalyzed Reactions (Entries 1 & 2): The reaction proceeds with moderate to good yields using standard bases like potassium carbonate or sodium hydride.[1][2] However, these conditions often require higher temperatures and longer reaction times. Sodium hydride (NaH), while effective, is a hazardous reagent requiring stringent anhydrous conditions, making it less ideal for large-scale synthesis.
-
Palladium Catalysis (Entry 3): The use of a palladium catalyst with a suitable Buchwald ligand like Xantphos dramatically improves performance.[3][4] The reaction can achieve near-quantitative yield under conditions that are milder than the uncatalyzed routes. The key is the ability of the Pd(0) complex to facilitate the oxidative addition/reductive elimination cycle, enabling C-N bond formation with a weaker base (cesium carbonate) and at a lower effective concentration of the nucleophile. This is particularly advantageous for scaling up, as it improves reproducibility and safety.
-
Nickel Catalysis (Entry 4): Nickel catalysts have emerged as a more cost-effective alternative to palladium for many cross-coupling reactions.[5][6] A system like NiCl₂(dme) with a supporting phosphine ligand provides excellent yields in shorter reaction times and at lower temperatures. Nickel catalysis can sometimes offer different selectivity profiles and is a valuable tool when palladium systems fail.
-
Phase-Transfer Catalysis (Entry 5): For certain applications, phase-transfer catalysis (PTC) offers a practical alternative.[2] Using a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) shuttles the carbazolide anion from the solid or aqueous phase into the organic phase, accelerating the reaction. While efficient, yields may not be as high as with transition metal catalysis, and purification can sometimes be complicated by the presence of the PTC.
Recommended Experimental Protocol: Palladium-Catalyzed N-Alkylation
This protocol is based on the high-performance palladium-catalyzed system, which offers the best combination of yield, reliability, and mild conditions based on our comparative analysis.
Objective: To synthesize 9-((2-(trifluoromethyl)pyridin-3-yl)methyl)-9H-carbazole.
Materials:
-
This compound (1.0 eq)
-
Carbazole (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq, 1 mol%)
-
Xantphos (0.02 eq, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add carbazole (1.1 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Trustworthiness - A Self-Validating System: The progress of this reaction can be easily monitored by TLC, watching for the consumption of the carbazole starting material. A successful reaction is indicated by the appearance of a single, less polar product spot. The high efficiency of the catalyst ensures that side-product formation is minimal, simplifying purification.
Mechanistic Insights and Workflow Visualization
The enhanced performance of the palladium catalyst is rooted in its ability to operate via a well-defined catalytic cycle, which avoids the high activation energy of a direct Sₙ2 reaction with a weak nucleophile.
Catalytic Cycle for Palladium-Catalyzed N-Alkylation
Caption: Generalized catalytic cycle for Pd-catalyzed C-N coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the substrate to form a Pd(II) intermediate.
-
Deprotonation/Salt Metathesis: The base deprotonates the carbazole, and the resulting carbazolide anion coordinates to the Pd(II) center.
-
Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Experimental Workflow Diagram
Caption: Step-by-step laboratory workflow for the catalytic reaction.
Conclusion and Recommendations
For the N-alkylation of carbazole with this compound, transition metal catalysis offers a clear advantage over traditional uncatalyzed methods.
-
For Highest Performance: A palladium-based system, such as Pd₂(dba)₃/Xantphos , is recommended for achieving the highest yields (>95%) under relatively mild conditions. It is a robust and reliable system suitable for complex substrates.
-
For Cost-Effectiveness: A Nickel-based catalyst provides a highly efficient and more economical alternative, delivering excellent yields with shorter reaction times. This is an ideal choice for large-scale production where cost is a primary driver.
-
For Simplicity: Uncatalyzed methods using NaH or K₂CO₃ in DMF are viable but may require more optimization and present greater safety and handling challenges, particularly at scale.
The choice of catalyst should be guided by the specific project goals, considering factors such as cost, scale, available equipment, and the chemical sensitivity of the substrates involved. This guide provides the foundational data and rationale to make an informed, expert decision.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Nickel-Catalyzed Allylic Alkylation with Diarylmethane Pronucleophiles: Development and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-(Bromomethyl)-2-(trifluoromethyl)pyridine: Personal Protective Equipment and Safety Protocols
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling 3-(Bromomethyl)-2-(trifluoromethyl)pyridine. The causality behind each recommendation is explained to build a comprehensive, self-validating safety system for your laboratory.
Foundational Safety: Hazard Assessment and Engineering Controls
Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's hazard profile is essential. This compound and structurally similar compounds are known irritants. The primary risks associated with this chemical are:
-
Skin Irritation : Causes skin irritation upon contact.[1]
-
Serious Eye Irritation : Poses a significant risk of causing serious damage to the eyes.[1]
-
Respiratory Irritation : Inhalation of dust or fumes may lead to respiratory tract irritation.[1]
-
Harmful if Swallowed : Ingestion can be harmful to your health.[2]
The "Hierarchy of Controls" is a fundamental principle in laboratory safety that prioritizes the most effective control measures. PPE, while critical, is the final line of defense. The most effective measure is the use of engineering controls.
Mandatory Engineering Control: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[3][4] This is non-negotiable as it contains potentially harmful vapors and fine particulates, preventing them from entering the laboratory atmosphere and being inhaled.[5]
Mandated Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and based on a risk assessment of the procedures being performed. The following is the minimum required PPE for handling this compound.
Eye and Face Protection
Rationale: The compound is classified as a serious eye irritant.[1] Accidental splashes of a solution or transfer of solid particles into the eye can cause significant damage.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes and conform to recognized standards (e.g., ANSI Z.87.1, European Standard EN166) are mandatory.[2][6][7]
-
Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[6]
Hand Protection
Rationale: This compound causes skin irritation.[1] Gloves serve as the primary barrier to prevent direct dermal contact. The choice of glove material is critical, as no single glove protects against all chemicals.[8]
-
For Incidental Contact: For tasks involving potential, but not direct and prolonged, contact (e.g., handling sealed containers, weighing solids), nitrile gloves are the preferred choice due to their broad range of chemical resistance.[5][8]
-
For Extended Contact: For tasks involving immersion or significant splash potential, it is crucial to select a glove with a high breakthrough time for halogenated organic compounds. Always consult the glove manufacturer’s chemical resistance guide for specific data.[6]
Table 1: General Glove Selection Guide
| Glove Type | General Use Case & Limitations |
| Nitrile | Excellent general-use glove; suitable for a wide variety of solvents, some acids, and bases. The recommended default for incidental contact.[8] |
| Neoprene | Good for most hazardous chemicals, including acids, bases, alcohols, and hydrocarbons. A solid choice for spill cleanup.[4][8] |
| Butyl Rubber | Recommended for highly corrosive acids, ketones, and esters.[8] |
| Latex | Generally offers poor protection against organic solvents and is not recommended.[8] |
Always inspect gloves for any signs of degradation or perforation before use.[2] Use proper glove removal technique to avoid contaminating your skin.
Body Protection
Rationale: To prevent incidental contact with skin and to protect personal clothing from contamination.
-
Minimum Requirement: A properly fitting, buttoned laboratory coat must be worn at all times.[4][5]
-
For Large Quantities: When working with significant quantities or in situations with a high splash risk, a chemical-resistant apron worn over the lab coat is required.[8] For extensive use, a complete chemical protection suit may be necessary.[2]
Respiratory Protection
Rationale: This compound may cause respiratory irritation.[1] Engineering controls (i.e., the fume hood) are the primary method for preventing inhalation exposure.[6] Respiratory protection is a secondary measure for specific situations.
-
Standard Operations: When working within a certified fume hood, a respirator is typically not required.
-
Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or if engineering controls are insufficient, respiratory protection is necessary. The type of respirator must be selected based on the concentration of the airborne contaminant. This can range from a particle respirator (P95 or P1) to an air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges.[2][9]
-
Important: The use of a respirator requires enrollment in a formal respiratory protection program, which includes medical evaluation and annual fit testing.[6][8]
Operational and Disposal Plans
Step-by-Step PPE Protocol
Donning (Putting On) Sequence:
-
Body Protection: Don lab coat and fasten completely.
-
Hand Protection: Don the first pair of gloves (if double-gloving).
-
Eye Protection: Put on chemical splash goggles.
-
Hand Protection: Don the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence: The goal is to touch contaminated surfaces only with other contaminated surfaces.
-
Outer Gloves: Remove the outer pair of gloves using a method that avoids touching the outside of the glove with bare skin.
-
Lab Coat: Unbutton and remove the lab coat by folding it in on itself, keeping the contaminated exterior away from your body.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Inner Gloves: Remove the final pair of gloves.
-
Hygiene: Wash hands thoroughly with soap and water.[2]
Emergency Procedures for PPE Failure or Exposure
-
Skin Contact: Immediately remove all contaminated clothing and footwear. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. An eye-wash station must be accessible. Seek immediate medical attention.[3][9]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][10]
Disposal of Contaminated PPE
All PPE that has come into contact with this compound must be considered hazardous waste.
-
Gloves and other disposables: Place in a designated, sealed, and clearly labeled hazardous waste container.[11]
-
Contaminated Lab Coats: Do not launder with personal clothing. Use a professional service that handles contaminated laboratory apparel or dispose of the coat as hazardous waste according to your institution's guidelines.
-
Chemical Waste: The chemical itself and any solutions must be disposed of through a licensed professional waste disposal company.[2][9] Do not pour down the drain.[2][9]
Visualization of the Safety Workflow
The following diagram outlines the critical decision-making process for safely handling this compound.
Caption: PPE Selection and Safe Handling Workflow.
References
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. canbipharm.com [canbipharm.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. capotchem.cn [capotchem.cn]
- 10. chemicalbook.com [chemicalbook.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
